T-705RMP
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN3O9P/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(23-10)2-22-24(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWUNIDADUVEZ-KAFVXXCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-08-9 | |
| Record name | Favipiravir-ribose-5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356783089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAVIPIRAVIR-RIBOSE-5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CW9PD88PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of T-705RMP: A Technical Guide to its Inhibition of Influenza Virus RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which T-705 ribofuranosyl 5'-triphosphate (T-705RMP), the active metabolite of the antiviral drug Favipiravir (T-705), inhibits the influenza virus RNA-dependent RNA polymerase (RdRp). It details the biochemical interactions, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of the critical pathways and mechanisms.
Introduction: Targeting the Viral Engine
Influenza A and B viruses remain a significant global health threat, necessitating the development of effective antiviral agents. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is essential for the transcription and replication of the virus's segmented RNA genome.[1][2] This enzyme represents a prime target for antiviral therapy due to its critical role and high conservation across various influenza strains.[2]
Favipiravir (T-705) is a broad-spectrum antiviral agent with potent activity against influenza viruses.[3] It functions as a prodrug that, once inside a host cell, is metabolized into its active form, T-705 ribofuranosyl 5'-triphosphate (this compound, also referred to as T-705RTP).[4][5] This active metabolite acts as a nucleotide analog that directly targets and inhibits the viral RdRp, disrupting viral replication through multiple mechanisms.[1][4]
Bioactivation of Favipiravir
Favipiravir is administered in an inactive form and must undergo intracellular phosphoribosylation to become pharmacologically active. Host cell enzymes convert Favipiravir into this compound.[4][6] This bioactivation is a critical prerequisite for its antiviral activity, transforming the prodrug into a molecular mimic of a purine nucleotide that can be recognized by the viral polymerase.
Dual Mechanism of Action on Influenza RdRp
This compound exerts its antiviral effect through a dual mechanism that ultimately leads to the cessation of viral propagation: competitive inhibition leading to chain termination and induction of lethal mutagenesis.
Competitive Inhibition and Chain Termination
As a purine analog, this compound is recognized by the influenza virus RdRp and competes with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand.[1][4] Enzyme kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with respect to ATP and GTP.[4]
Once incorporated into the growing RNA chain, this compound acts as a non-obligate chain terminator. Primer extension assays show that the incorporation of a single this compound molecule can significantly slow or halt further nucleotide addition by the polymerase, effectively terminating the elongation of the viral RNA.[5][7]
References
- 1. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 7. abidipharma.com [abidipharma.com]
An In-depth Technical Guide to the Intracellular Conversion Pathway of Favipiravir to T-705RMP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolic activation of the antiviral agent favipiravir (also known as T-705). As a prodrug, favipiravir requires conversion within the host cell to its active form to exert its therapeutic effect against a broad spectrum of RNA viruses. This document details the enzymatic cascade responsible for this transformation, with a primary focus on the initial and rate-limiting step: the conversion to favipiravir-ribose-5'-monophosphate (T-705RMP).
The Core Pathway: From Prodrug to Active Metabolite
Favipiravir's antiviral activity is dependent on its intracellular conversion to the active metabolite, favipiravir-ribose-5'-triphosphate (T-705RTP).[1][2][3][4] This multi-step process is initiated by ribosylation, followed by subsequent phosphorylation events, all mediated by host cellular enzymes.[5][6][7] The initial and crucial step in this activation cascade is the conversion of favipiravir to this compound.
The key enzyme responsible for this primary conversion is human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[5][8][9] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to favipiravir, yielding this compound.[5] This phosphoribosylation is critical, as demonstrated by the loss of antiviral activity of favipiravir in HGPRT-deficient cell lines.[1][8]
Following its formation, this compound is further phosphorylated by cellular kinases to its diphosphate (T-705RDP) and subsequently to its active triphosphate form (T-705RTP).[5][10] It is T-705RTP that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[2][3][4][11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the intracellular conversion of favipiravir.
Table 1: Enzymatic Kinetics for Human HGPRT
| Substrate | Apparent Michaelis Constant (Km app) (mM) |
| Favipiravir (T-705) | 6.4 |
| T-1105 (Favipiravir analog) | 4.1 |
Data sourced from enzymatic assays demonstrating that favipiravir and its analog are relatively poor substrates for human HGPRT.[1][8]
Table 2: Intracellular Concentration of T-705RTP in MDCK Cells
| Extracellular Favipiravir Concentration (µM) | Intracellular T-705RTP Concentration (pmol/10⁶ cells) after 24h |
| 1 | 3 |
| 1000 | 320 |
This data illustrates a linear increase in the accumulation of the active metabolite with increasing extracellular concentrations of the prodrug.[12][13][14][15]
Table 3: Pharmacokinetic Parameters of T-705RTP in MDCK Cells
| Parameter | Value |
| Time to reach maximum level | ~9 hours |
| Half-life of decay | 5.6 ± 0.6 hours |
These parameters describe the accumulation and catabolism of the active metabolite within Madin-Darby canine kidney (MDCK) cells.[12][13][14][15]
Experimental Protocols
The elucidation of the favipiravir activation pathway has been made possible through a series of key experiments. The methodologies for these are detailed below.
3.1. HGPRT-Deficient Cell Line Experiments
-
Objective: To determine the role of HGPRT in the antiviral activity of favipiravir.
-
Cell Lines: Wild-type Madin-Darby canine kidney (MDCK) cells and HGPRT-deficient MDCK cells.
-
Methodology:
-
Both cell lines are infected with influenza virus.
-
Infected cells are treated with varying concentrations of favipiravir.
-
Antiviral activity is assessed by measuring the reduction in viral yield (e.g., plaque reduction assay).
-
-
Expected Outcome: A significant loss of antiviral activity in the HGPRT-deficient cell line compared to the wild-type, indicating HGPRT's crucial role in favipiravir activation.[1]
3.2. Gene Knockdown Experiments
-
Objective: To confirm the specific involvement of HGPRT in favipiravir activation in human cells.
-
Cell Line: Human embryonic kidney 293T cells (HEK 293T).
-
Methodology:
-
HEK 293T cells are transfected with siRNA specific for HGPRT to induce gene knockdown. Control cells are treated with a non-targeting siRNA.
-
Cells are then subjected to an influenza virus ribonucleoprotein (RNP) reconstitution assay.
-
The effect of favipiravir on RNP activity is measured in both HGPRT-knockdown and control cells.
-
-
Expected Outcome: A diminished inhibitory effect of favipiravir on influenza RNP activity in the HGPRT-knockdown cells, confirming the enzyme's role.[1]
3.3. Quantification of Intracellular T-705RTP
-
Objective: To measure the intracellular concentration of the active metabolite, T-705RTP.
-
Methodology:
-
MDCK cells are incubated with various concentrations of favipiravir for specified time periods.
-
Cells are harvested and lysed to extract intracellular metabolites.
-
The cell lysates are analyzed using a strong anion exchange high-performance liquid chromatography (HPLC) method with UV detection to separate and quantify T-705RTP and other nucleotides like GTP.[12][13][14][15]
-
-
Data Analysis: The peak area corresponding to T-705RTP is compared to a standard curve to determine its concentration, typically expressed as pmol per 10⁶ cells.[13]
Visualizations
Diagram 1: Intracellular Conversion Pathway of Favipiravir
Caption: Metabolic activation of favipiravir within the host cell.
Diagram 2: Experimental Workflow for HGPRT Involvement
Caption: Workflow to assess the role of HGPRT in favipiravir's activity.
References
- 1. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sterispharma.com [sterispharma.com]
- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. scilit.com [scilit.com]
- 13. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
broad-spectrum antiviral activity of T-705RMP against emerging RNA viruses
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global health landscape is continually challenged by the emergence and re-emergence of RNA viruses, necessitating the development of broad-spectrum antiviral countermeasures. Among the promising candidates is T-705 (Favipiravir), a prodrug that, upon intracellular conversion to its active form, T-705 ribofuranosyl-5'-triphosphate (T-705RMP), exhibits potent inhibitory activity against a wide array of RNA-dependent RNA polymerases (RdRp). This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms.
Mechanism of Action
Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active metabolite, this compound.[1][2] This active form acts as a purine analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of this compound into the nascent viral RNA chain can lead to two primary inhibitory outcomes: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the accumulation of mutations renders the viral progeny non-viable.[4] This mechanism, targeting the conserved catalytic domain of RdRp, is the basis for its broad-spectrum activity against a variety of RNA viruses.[2][5]
Data Presentation: In Vitro Antiviral Activity of T-705 (Favipiravir)
The following tables summarize the in vitro efficacy of T-705 against various emerging RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.
Table 1: Antiviral Activity against Filoviruses (Ebola Virus)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus | Vero | 67 | >400 | >6.0 | [6] |
| Ebola Virus | Not Specified | 10.8 - 63 µg/mL | Not Specified | Not Specified | [1][7] |
Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] |
| SARS-CoV-2 | Vero E6 | 65 - 400 | Not Specified | Not Specified | [8] |
| SARS-CoV-2 | VeroE6 | 61.88 - 207.1 | Not Specified | Not Specified | [9] |
Table 3: Antiviral Activity against Flaviviruses (Zika Virus, West Nile Virus)
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (SZ01) | Vero | Not Specified | >1000 | Not Specified | [10] |
| West Nile Virus (NY99) | Vero | 318 | >1000 | >3.1 | [11] |
Table 4: Antiviral Activity against Bunyaviruses and Arenaviruses
| Virus Family | Virus | EC50 (µM) |
| Bunyaviridae | La Crosse, Punta Toro, Rift Valley fever, sandfly fever | 32 - 191 |
| Arenaviridae | Junin, Pichinde, Tacaribe | 5.1 - 5.7 |
EC50 values for Bunyaviruses and Arenaviruses were determined in cell culture systems measuring inhibition of cytopathic effect and virus yield reduction.[11]
Table 5: Antiviral Activity against Influenza Viruses
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Influenza A, B, and C viruses | MDCK | 0.013 - 0.48 µg/mL | >1000 | >2000 | [12] |
| Various Influenza A and B strains | MDCK | 0.19 - 22.48 | Not Specified | Not Specified | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of antiviral efficacy studies.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
-
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Complete growth medium
-
T-705 (Favipiravir) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.[14]
-
Prepare serial dilutions of T-705 in culture medium.
-
Remove the growth medium and add the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[14]
-
Incubate the plate for the same duration as the antiviral assay (typically 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[14]
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
-
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Materials:
-
6- or 12-well cell culture plates with confluent cell monolayers (e.g., MDCK, Vero)
-
Virus stock of known titer
-
T-705 (Favipiravir) stock solution
-
Infection medium (serum-free)
-
Overlay medium (e.g., containing low-melting-point agarose or Avicel)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
-
Procedure:
-
Prepare serial dilutions of T-705 in infection medium.
-
Mix equal volumes of each drug dilution with a standardized amount of virus (e.g., to produce 50-100 plaques per well). Incubate for 1 hour at 37°C.[15]
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
Remove the inoculum and add the overlay medium containing the corresponding T-705 concentration. The overlay restricts virus spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubate the plates for 2-3 days, or until plaques are visible.
-
Fix the cells with formalin and then stain with crystal violet.[16]
-
Count the number of plaques in each well.
-
The EC50 value is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).[16]
-
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Materials:
-
Cell culture plates or flasks
-
Susceptible host cell line
-
Virus stock
-
T-705 (Favipiravir) stock solution
-
96-well plates for virus titration
-
-
Procedure:
-
Infect a monolayer of cells with the virus in the presence of various concentrations of T-705.[17]
-
After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant (or cell lysate).[18]
-
Perform serial dilutions of the harvested virus and use these dilutions to infect fresh cell monolayers in a 96-well plate.
-
After an appropriate incubation period, determine the virus titer in each sample using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[17]
-
The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is then calculated.
-
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the viral polymerase.
-
Materials:
-
Purified viral RdRp enzyme
-
This compound
-
RNA template and primer
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP
-
Reaction buffer
-
-
Procedure:
-
Assemble the RdRp enzyme with the RNA template:primer duplex.[19]
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the polymerization reaction by adding the rNTPs.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and separate the RNA products by gel electrophoresis.
-
Quantify the incorporation of the labeled rNTP to determine the level of RNA synthesis.
-
The IC50 value is the concentration of this compound that inhibits polymerase activity by 50%.
-
Mandatory Visualizations
Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.
Caption: Experimental workflow for in vitro evaluation of antiviral compounds.
References
- 1. kce.fgov.be [kce.fgov.be]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Structural Analysis of T-705RMP Binding to Viral RdRp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, including influenza viruses, coronaviruses, and Ebola virus. As a prodrug, favipiravir is intracellularly metabolized to its active form, favipiravir ribofuranosyl 5'-monophosphate (T-705RMP), which is subsequently phosphorylated to favipiravir ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication and transcription. The incorporation of T-705RTP into the nascent viral RNA chain is the primary mechanism of its antiviral activity, leading to either chain termination or lethal mutagenesis. This technical guide provides an in-depth analysis of the structural basis of this compound/RTP binding to viral RdRp, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation: Quantitative Analysis of T-705RTP Inhibition
The inhibitory potency of T-705RTP against various viral RdRps has been quantified using a range of biochemical assays. The following tables summarize the key inhibition constants (IC50 and Ki) and substrate discrimination values, providing a comparative overview of T-705RTP's activity against different viral polymerases.
| Virus | RdRp Complex | Assay Type | Parameter | Value | Reference |
| Influenza A Virus | Recombinant PA/PB1/PB2 | 5'-ApG extension | IC50 | ~1 µM | [1] |
| Discrimination vs GTP | 19-fold | [1] | |||
| Discrimination vs ATP | 30-fold | [1] | |||
| Influenza Virus | Crude extract | Labeled GTP incorporation | IC50 | 0.360 µM | [2] |
| Labeled UTP incorporation | IC50 | 10.5 µM | [2] | ||
| Lineweaver-Burk | Ki (vs ATP) | 7.72 µM | [2] | ||
| Lineweaver-Burk | Ki (vs GTP) | 1.56 µM | [2] | ||
| Norovirus (Human) | Recombinant RdRp | Primer extension | IC50 | Low micromolar range | |
| Norovirus (Mouse) | Recombinant RdRp | Primer extension | IC50 | Low micromolar range |
Structural Insights from Cryo-Electron Microscopy
The most detailed structural information regarding the interaction of favipiravir with a viral RdRp comes from cryo-electron microscopy (cryo-EM) studies of the SARS-CoV-2 RdRp complex. These studies have provided high-resolution structures of the enzyme bound to a template-primer RNA duplex and favipiravir-RTP.
A key structure, PDB ID 7CTT , reveals favipiravir-RTP at the +1 position of the active site in a pre-catalytic state. The favipiravir base forms a non-canonical base pair with a cytosine in the template strand.[3] The binding of favipiravir-RTP in the active site is stabilized by a network of interactions with conserved residues within the RdRp catalytic motifs. The cryo-EM structure of the SARS-CoV-2 RdRp in complex with favipiravir-RTP (PDB ID: 7AAP) shows that 72 residues of the nsp12 subunit interact with the inhibitor.[4]
The structural data suggests that while T-705RTP can be incorporated into the growing RNA chain, its presence can lead to a catalytically nonproductive conformation, thus slowing down RNA synthesis.[5][6] This inefficient incorporation and the potential for subsequent chain termination or introduction of mutations form the basis of its antiviral effect.
Experimental Protocols
Recombinant Viral RdRp Expression and Purification
The production of active and stable recombinant viral RdRp is a prerequisite for structural and biochemical studies. Both E. coli and insect cell expression systems have been successfully employed.
a) Expression in E. coli (SARS-CoV-2 RdRp Complex):
This protocol describes the co-expression of the SARS-CoV-2 RdRp core complex (nsp12, nsp7, and nsp8) in E. coli.[7]
-
Construct Design: Clone the genes for nsp12, nsp7, and nsp8 into a single expression vector, such as a pET-based plasmid, with appropriate affinity tags (e.g., His-tag, GST-tag) for purification.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-0.5 mM) and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein complex with a buffer containing a high concentration of imidazole.
-
Size-Exclusion Chromatography: Further purify the eluted complex using a size-exclusion chromatography column to separate the RdRp complex from aggregates and other contaminants. The final buffer should be suitable for downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
b) Expression in Insect Cells (SARS-CoV-2 RdRp Complex):
This method often yields higher amounts of soluble and active complex.[8]
-
Baculovirus Generation: Generate recombinant baculoviruses for nsp12 (often fused with a tag like Maltose-Binding Protein for enhanced solubility) and the co-factors nsp7 and nsp8.
-
Insect Cell Culture: Maintain and expand insect cell cultures (e.g., Sf9 or T. ni cells).
-
Infection and Expression: Co-infect the insect cells with the recombinant baculoviruses. Harvest the cells 48-72 hours post-infection.
-
Purification: Follow a similar purification scheme as for the E. coli expressed protein, typically involving affinity chromatography followed by size-exclusion chromatography.
Primer Extension Assay for RdRp Activity and Inhibition
This assay is used to measure the enzymatic activity of the RdRp and to quantify the inhibitory effects of nucleotide analogs like T-705RTP.[9][10]
-
Primer-Template (P/T) Preparation: Anneal a fluorescently labeled RNA primer (e.g., with Cy5 at the 5'-end) to a longer, unlabeled RNA template.
-
Reaction Setup: In a reaction mixture, combine the purified RdRp complex, the P/T duplex, and a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT).
-
Initiation and Incubation: Initiate the reaction by adding a mixture of natural ribonucleoside triphosphates (rNTPs). For inhibition studies, include varying concentrations of the nucleotide analog (e.g., T-705RTP). Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution containing a strong denaturant (e.g., 8 M urea) and a loading dye.
-
Analysis: Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled RNA products using a suitable imager. The intensity of the bands corresponding to the extended primer provides a measure of RdRp activity. For inhibition assays, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cryo-Electron Microscopy (Cryo-EM) of RdRp-T-705RTP Complex
This protocol outlines the general steps for determining the structure of the RdRp in complex with T-705RTP.[3]
-
Complex Formation: Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of favipiravir (T-705RTP) at an appropriate molar ratio (e.g., 1:1.5:5 for RdRp:RNA:T-705RTP) on ice to allow for complex formation.
-
Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.
-
Data Acquisition: Screen the vitrified grids for optimal ice thickness and particle distribution using a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV. Collect a large dataset of movie frames.
-
Image Processing: Process the collected movie frames, including motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC).
-
Model Building and Refinement: Build an atomic model into the final 3D density map and refine it against the data to obtain the final structure.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation of Favipiravir and its mechanism of viral RdRp inhibition.
Caption: Workflow for the in vitro primer extension assay to assess RdRp activity and inhibition.
Caption: Logical relationship of T-705RTP competition and inhibitory mechanisms at the RdRp active site.
References
- 1. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase | PLOS One [journals.plos.org]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interface‐based design of the favipiravir‐binding site in SARS‐CoV‐2 RNA‐dependent RNA polymerase reveals mutations conferring resistance to chain termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Recombinant Expression and Purification of the SARS-CoV-2 Polymerase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of T-705RMP for In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-705 (Favipiravir) is a potent antiviral prodrug that requires intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), to inhibit viral RNA-dependent RNA polymerase. The initial and rate-limiting step in this activation pathway is the conversion of T-705 to T-705 ribofuranosyl 5'-monophosphate (T-705RMP), a reaction catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The availability of purified this compound is crucial for various in vitro studies aimed at elucidating the detailed mechanism of action of Favipiravir and for screening new antiviral candidates. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, including detailed experimental protocols, quantitative data, and a workflow for its production and purification, intended to aid researchers in the consistent and efficient generation of this key metabolite for their studies.
Introduction
Favipiravir (T-705) has demonstrated broad-spectrum activity against a range of RNA viruses.[1] Its mechanism of action relies on its intracellular transformation into the active triphosphate form, T-705RTP.[2] This active metabolite is then recognized by viral RNA-dependent RNA polymerase as a substrate, leading to the inhibition of viral replication.[1][2] The first step of this intracellular activation is the synthesis of this compound from T-705 and 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4]
The in vitro enzymatic synthesis of this compound provides a reliable source of this metabolite for a variety of research applications, including enzyme kinetic studies, as a standard for analytical method development, and for investigating the subsequent phosphorylation steps. This guide outlines the necessary components and procedures for the successful laboratory-scale production of this compound.
Enzymatic Synthesis of this compound
The core of the synthesis is the phosphoribosylation of T-705 by HGPRT. This reaction involves the transfer of the phosphoribosyl group from PRPP to the N9 position of the T-705 base.
Key Reagents and Enzyme
-
T-705 (Favipiravir): The substrate for the enzymatic reaction.
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP): The donor of the ribose-5-phosphate moiety.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The catalyst for the reaction. Recombinant human HGPRT is commercially available or can be expressed and purified.
-
Reaction Buffer: A buffer system to maintain optimal pH and provide necessary cofactors. A typical buffer is Tris-HCl with MgCl2.
Quantitative Data for the Enzymatic Reaction
The efficiency of the enzymatic synthesis is dependent on the kinetic parameters of the enzyme with its substrates. The following table summarizes the reported kinetic constants for human HGPRT with T-705.
| Substrate | Enzyme | Apparent Km (mM) | Reference |
| T-705 | Human HGPRT | 6.4 | [5] |
| T-1105 (non-fluorinated analog) | Human HGPRT | 4.1 | [5] |
Table 1: Kinetic Parameters of Human HGPRT for T-705 and its Analog.
Experimental Protocols
Preparative Scale Enzymatic Synthesis of this compound
This protocol is designed for the gram-scale synthesis of this compound.
Materials:
-
Recombinant Human HGPRT
-
T-705 (Favipiravir)
-
5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl2 (e.g., 5 mM), T-705 (e.g., 10 mM), and PRPP (e.g., 15 mM).
-
Equilibrate the reaction mixture to the optimal temperature for HGPRT activity (typically 37°C).
-
Initiate the reaction by adding a predetermined amount of purified recombinant human HGPRT. The exact amount of enzyme will need to be optimized based on the specific activity of the enzyme preparation.
-
Incubate the reaction mixture at 37°C with gentle agitation for a sufficient period to allow for maximal conversion of T-705 to this compound. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction, for example, by heating or by adding a quenching agent, once the desired conversion has been achieved.
Purification of this compound by Anion-Exchange Chromatography
Materials:
-
Anion-exchange chromatography column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)
-
Low-concentration equilibration buffer (e.g., Tris-HCl or ammonium bicarbonate at a neutral pH)
-
High-concentration elution buffer (e.g., the equilibration buffer with a high concentration of NaCl or ammonium bicarbonate)
-
HPLC system for fraction analysis
Procedure:
-
Equilibrate the anion-exchange column with the low-concentration equilibration buffer.
-
Load the terminated reaction mixture onto the equilibrated column. The negatively charged this compound will bind to the positively charged resin, while unreacted T-705 and other uncharged or weakly charged components will flow through.
-
Wash the column with the equilibration buffer to remove any remaining unbound impurities.
-
Elute the bound this compound from the column by applying a linear gradient of the high-concentration elution buffer. This compound will elute as the salt concentration increases.
-
Collect fractions during the elution and analyze them by HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and desalt them if necessary (e.g., by dialysis or using a desalting column).
-
Lyophilize the purified this compound solution to obtain the final product as a solid.
Analytical HPLC Method for Reaction Monitoring and Purity Assessment
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where T-705 and this compound have significant absorbance.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 10-20 µL.
Visualization of Workflows and Pathways
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Intracellular Activation Pathway of T-705
Caption: Intracellular metabolic activation pathway of T-705 to its active form, T-705RTP.
Application of this compound in In Vitro Studies
Purified this compound is a valuable tool for a range of in vitro assays, including:
-
Enzyme kinetics: To study the kinetics of the subsequent phosphorylation steps catalyzed by cellular kinases.
-
Inhibitor screening: As a substrate in high-throughput screening assays to identify inhibitors of the enzymes involved in its metabolism.
-
Viral polymerase assays: Although T-705RTP is the direct inhibitor, this compound can be used in coupled-enzyme assays to study the entire activation and inhibition pathway in a simplified in vitro system.
-
Analytical standard: As a reference standard for the quantification of intracellular this compound in cell-based assays.
Conclusion
The enzymatic synthesis of this compound using HGPRT offers a reliable and specific method for producing this key metabolite for in vitro research. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to successfully synthesize and purify this compound. The availability of high-purity this compound will facilitate further investigations into the mechanism of action of Favipiravir and the development of novel antiviral therapeutics.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. actanaturae.ru [actanaturae.ru]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of T-705RMP (Favipiravir Monophosphate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-705RMP, or Favipiravir monophosphate, is the initial and crucial intracellular metabolite of the broad-spectrum antiviral agent Favipiravir (T-705). The subsequent phosphorylation to the active triphosphate form, T-705RTP, is responsible for the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][2] A thorough understanding of the chemical properties and stability of this compound is paramount for the development of analytical methods, formulation studies, and in vitro assays. This technical guide provides a comprehensive overview of the known chemical characteristics and stability profile of this compound, drawing from available data on the parent compound, Favipiravir, where specific information on the monophosphate is limited. Detailed experimental protocols and visual workflows are provided to aid researchers in their studies of this important antiviral intermediate.
Chemical Properties of this compound
Quantitative data on the specific physicochemical properties of this compound are not extensively available in public literature. The data presented below is a combination of information available from chemical suppliers for this compound and extrapolated data from its parent compound, Favipiravir. It is crucial to note that properties such as pKa and solubility for this compound will differ from Favipiravir due to the presence of the phosphate group and will require experimental determination for precise values.
Table 1: Physicochemical Properties of this compound and Favipiravir
| Property | This compound | Favipiravir | Source |
| CAS Number | 356783-08-9 | 259793-96-9 | [3] |
| Molecular Formula | C10H13FN3O9P | C5H4FN3O2 | [3] |
| Molecular Weight | 369.20 g/mol | 157.10 g/mol | [3] |
| Appearance | Presumed to be a solid | White to light yellow solid | [] |
| Melting Point | Not available | >151°C (decomposition) | [] |
| pKa | Not available | 5.1 | [5] |
| Solubility | Not available | Slightly soluble in water and methanol | [6] |
Stability Profile
Comprehensive stability studies specifically on this compound are not widely published. However, forced degradation studies on the parent drug, Favipiravir, provide valuable insights into the potential degradation pathways. It is anticipated that this compound would exhibit similar susceptibility to degradation under forced conditions.
Table 2: Summary of Forced Degradation Studies on Favipiravir
| Stress Condition | Observations for Favipiravir | Potential Implications for this compound |
| Acidic Hydrolysis | Degradation observed | The phosphate ester bond in this compound may also be susceptible to acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | Significant degradation observed | The amide and phosphate ester functionalities are likely to be labile under basic conditions. |
| Oxidative Degradation | Degradation observed in the presence of H2O2 | The pyrazine ring system may be susceptible to oxidation. |
| Thermal Degradation | Stable at moderate temperatures, degradation at higher temperatures | Stability is expected to be temperature-dependent. |
| Photolytic Degradation | Some degradation observed upon exposure to UV light | Photostability should be considered during handling and storage. |
Signaling Pathway and Mechanism of Action
Favipiravir is a prodrug that requires intracellular activation to exert its antiviral effect. The metabolic activation pathway involves the conversion of Favipiravir to this compound, followed by further phosphorylation to the active triphosphate, T-705RTP.
References
- 1. Thermo Scientific Chemicals Favipiravir | Fisher Scientific [fishersci.ca]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
T-705RMP's role in inducing lethal mutagenesis in viruses
An In-depth Technical Guide on T-705RMP's Role in Inducing Lethal Mutagenesis in Viruses
Executive Summary
Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its mechanism of action is distinct from many other antiviral drugs, primarily revolving around the induction of "lethal mutagenesis." T-705 is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP). The monophosphate intermediate in this process is this compound. The active T-705RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog. Its incorporation into the nascent viral RNA strand leads to a catastrophic increase in mutation frequency, ultimately rendering the viral progeny non-viable. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.
Core Mechanism of Action
The antiviral activity of T-705 is a multi-step intracellular process that culminates in the corruption of the viral genetic code.
2.1 Intracellular Activation: T-705 is a prodrug that requires conversion into its active triphosphate form by host cell enzymes.[1] This process ensures that the active compound is generated within the cellular environment where viral replication occurs. The anti-influenza activity of T-705 is attenuated by the addition of purines and their nucleosides, but not pyrimidines, suggesting it functions as a purine analog.[2][3]
-
Step 1: Ribosylation: T-705 is converted to T-705 ribofuranosyl 5'-monophosphate (this compound).
-
Step 2: Phosphorylation: this compound is further phosphorylated to T-705 ribofuranosyl 5'-triphosphate (T-705RTP).[4][5]
This metabolic activation is crucial for its antiviral effect. The charged triphosphate form is then available to interact with the viral replication machinery.
2.2 Interaction with Viral RNA-Dependent RNA Polymerase (RdRp): The active T-705RTP acts as a substrate for the viral RdRp, an enzyme essential for the replication and transcription of RNA virus genomes.[6][7] Enzyme kinetic analyses have shown that T-705RTP competitively inhibits the incorporation of ATP and GTP, confirming its role as a purine analog.[4][8]
2.3 Induction of Lethal Mutagenesis: Once T-705RTP is incorporated into the elongating viral RNA strand, it does not immediately terminate chain elongation in most cases.[4][9] Instead, its ambiguous base-pairing properties lead to a high rate of mutations during subsequent rounds of replication. Sequence analysis of viral genomes after T-705 treatment reveals a significant enrichment of G→A and C→T (or C→U) transition mutations.[10][11][12] This increase in mutation frequency pushes the virus over its "error threshold," a point where the accumulation of deleterious mutations leads to a loss of infectivity and the collapse of the viral population—a phenomenon known as lethal mutagenesis.[10][11][13] At high concentrations, T-705 has been observed to increase the mutation rate in influenza virus by 3 to 12 times.[14]
While lethal mutagenesis is the primary mechanism, some studies suggest that the incorporation of two consecutive T-705 molecules can lead to complete termination of transcription, indicating a secondary mechanism of delayed chain termination.[15][16]
Visualizing the Pathways and Processes
Metabolic Activation of T-705
Caption: Intracellular conversion of the prodrug T-705 to its active form, T-705RTP.
Mechanism of T-705RTP-Induced Mutagenesis
Caption: T-705RTP competes with natural purines for incorporation by RdRp, causing mutations.
Quantitative Data Summary
The antiviral activity and mutagenic potential of T-705 have been quantified across numerous studies.
Table 1: In Vitro Antiviral Activity of T-705 Against Various RNA Viruses
| Virus | Cell Line | Assay Type | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 0.48 | 3.06 | [17] |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | Plaque Reduction | 0.013 | 0.083 | [17] |
| Influenza B/Lee/40 | MDCK | Plaque Reduction | 0.038 | 0.24 | [17] |
| La Crosse Virus (LACV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |
| Punta Toro Virus (PTV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |
| Rift Valley Fever Virus (RVFV) | Vero | CPE Reduction | 5-30 | 32-191 | [18] |
| Junin Virus | Vero | Yield Reduction | 0.7-1.2 | 4.5-7.6 | [18] |
| Pichinde Virus | Vero | Yield Reduction | 0.7-1.2 | 4.5-7.6 | [18] |
EC₅₀ (50% effective concentration) is the concentration of drug that inhibits viral replication by 50%.
Table 2: Mutagenic Effect of T-705 on Influenza Virus
| Virus Strain | Treatment | Mutation Frequency (mutations/10,000 nt) | Predominant Mutations | Fold Increase in Mutations | Reference |
|---|---|---|---|---|---|
| Influenza A/Denmark/524/2009 (H1N1) | Mock-treated | ~2.5 | - | - | [12] |
| Influenza A/Denmark/524/2009 (H1N1) | T-705 (10 µM) | ~8.0 | G→A, C→T | ~3.2x | [12] |
| Influenza Virus | T-705 (>100 µM) | 100-1000 (10⁻²-10⁻¹ per nt) | G→A, C→U | - | [14] |
| Norovirus (in vivo) | T-705 (200 µM) | Not specified | A→G, U→C | 5-6x | [8] |
| SARS-CoV-2 | T-705 (500 µM) | Not specified | G→A, C→U | 12x (transitions) |[19] |
Table 3: T-705RTP Inhibition of Influenza Virus RdRp
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Kᵢ (Inhibition Constant) | 1.52 µM | Competitive with GTP | [3] |
| IC₅₀ (this compound vs IMPDH) | 601 µmol/L | - | [1] |
| IC₅₀ (Ribavirin-MP vs IMPDH) | 3.9 µmol/L | - | [1] |
The significantly higher IC₅₀ of this compound against cellular IMP dehydrogenase compared to Ribavirin-MP highlights its specificity for the viral polymerase and lower host cytotoxicity.[2][20]
Key Experimental Protocols
The lethal mutagenesis mechanism of T-705 is elucidated through several key experimental procedures.
Serial Passage for Viral Mutagenesis
This experiment is designed to determine if a drug induces mutagenesis and to assess the development of drug resistance.
-
Cell Culture Preparation: Seed appropriate host cells (e.g., MDCK for influenza) in culture plates and grow to confluence.
-
Infection: Infect the cells with the virus at a defined multiplicity of infection (MOI), for instance, a low MOI of 0.001 PFU/cell.[11]
-
Drug Treatment: Add T-705 to the culture medium at a specific concentration (e.g., starting at 0.5 µM and gradually increasing with each passage).[11] A parallel culture without the drug serves as a control.
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48-72 hours).
-
Harvest and Titer: Harvest the supernatant containing progeny virus. Determine the infectious virus titer using a plaque assay.
-
Serial Passage: Use the harvested virus to infect fresh cells for the next passage. The volume of supernatant used is calculated to maintain a consistent MOI. This process is repeated for multiple passages (e.g., 24 passages).[11]
-
Analysis:
-
Viral Titer: Monitor the infectious virus titer at each passage. A significant drop in titer in the T-705-treated group, without a corresponding drop in viral RNA copies, indicates a loss of specific infectivity.[10][11]
-
RNA Quantification: Extract viral RNA from the supernatant at various passages and quantify using RT-qPCR.
-
Sequencing: Amplify a target viral gene (e.g., the NP gene) via RT-PCR, subclone the PCR products, and sequence individual clones to determine the mutation frequency and identify the types of nucleotide changes.[10][12]
-
Plaque Assay
This assay quantifies the amount of infectious virus in a sample.
-
Cell Plating: Plate confluent monolayers of host cells in 6-well plates.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing supernatant.
-
Adsorption: Remove the culture medium from the cells, wash with PBS, and inoculate the monolayers with the viral dilutions for 1 hour to allow virus adsorption.[20]
-
Agarose Overlay: Remove the inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing TPCK-treated trypsin (for influenza). This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[20]
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet. Plaques appear as clear zones against a stained cell monolayer. Count the plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Primer Extension Assay
This biochemical assay is used to study the incorporation of nucleotide analogs like T-705RTP by the viral polymerase.
-
Reaction Components: Assemble a reaction mixture containing the purified viral RdRp, a viral RNA template, a 32P-radiolabeled primer, and a mix of natural nucleoside triphosphates (NTPs).[4]
-
Addition of T-705RTP: In experimental tubes, add varying concentrations of T-705RTP. Control tubes contain only the natural NTPs.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the final component (e.g., the enzyme or MgCl₂) and incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 1 hour).[21]
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analysis by Gel Electrophoresis: Denature the RNA products and separate them by size using polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Expose the gel to an X-ray film or a phosphorimager screen. The size of the radiolabeled products indicates how far the polymerase extended the primer. The incorporation of T-705RTP can be observed as a band of a specific length, and its effect on subsequent elongation (i.e., chain termination) can be determined by the presence or absence of longer products.[4]
Experimental Workflow for Assessing Lethal Mutagenesis
Caption: A typical workflow to evaluate the mutagenic activity of T-705 on a virus.
Conclusion
T-705, through its active metabolite T-705RTP, effectively induces lethal mutagenesis in a broad range of RNA viruses. The core of its mechanism is the incorporation of T-705RTP into viral RNA by the RdRp, which leads to an unsustainable mutation burden. This strategy of driving a virus to extinction via genetic degradation is a powerful antiviral approach, particularly for highly mutable RNA viruses. The high specificity of T-705RTP for viral polymerases over host enzymes contributes to its favorable safety profile. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug developers working to understand and leverage this unique antiviral mechanism.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 2. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Favipiravir: the hidden threat of mutagenic action - Zhirnov - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 15. The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Activities of T-705 against Arenavirus and Bunyavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Cellular Machinery Behind T-705's Antiviral Activity: An In-depth Guide to its Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1] Its efficacy is contingent on its intracellular conversion to the active form, T-705 ribofuranosyl-5'-triphosphate (T-705-RTP).[2][3] This metabolic activation is a multi-step process entirely dependent on host cellular enzymes.[4] Understanding the specific enzymes involved in the phosphorylation cascade of T-705 is paramount for optimizing its therapeutic potential and developing next-generation antiviral drugs. This technical guide provides a comprehensive overview of the key cellular enzymes implicated in T-705 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Enzymes in the Phosphorylation of T-705
The metabolic journey of T-705 from a prodrug to its active triphosphate form involves a critical initial phosphoribosylation step, followed by subsequent phosphorylations.
The Initiating Enzyme: Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT)
The primary and rate-limiting step in the activation of T-705 is its conversion to T-705-ribose-5'-monophosphate (T-705-RMP).[5][6] Extensive research has unequivocally identified human hypoxanthine guanine phosphoribosyltransferase (HGPRT) as the enzyme responsible for this crucial initial conversion.[5][7] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to T-705, thereby forming T-705-RMP.[8]
The pivotal role of HGPRT has been substantiated through multiple lines of evidence, including:
-
Loss of antiviral activity in HGPRT-deficient cells: Studies using Madin-Darby canine kidney (MDCK) cells deficient in HGPRT demonstrated a complete loss of the anti-influenza virus activity of T-705.[5][6]
-
Gene knockdown experiments: Specific knockdown of the HGPRT gene in human embryonic kidney 293T (HEK293T) cells also abrogated the antiviral efficacy of T-705.[5][6]
-
Negligible involvement of other enzymes: Investigations into other related enzymes, such as adenine phosphoribosyltransferase (APRT) and purine nucleoside phosphorylase (PNP), revealed that they play a negligible role in the formation of T-705-RMP.[5][6]
Subsequent Phosphorylation by Cellular Kinases
Following the initial conversion to T-705-RMP, this monophosphate metabolite undergoes two sequential phosphorylation steps to yield T-705-ribose-5'-diphosphate (T-705-RDP) and finally the active T-705-RTP.[9] These subsequent phosphorylations are carried out by unidentified cellular kinases.[4] While the specific kinases responsible for these steps have not yet been definitively identified, it is understood that they are host-cell-derived enzymes.[10]
Quantitative Analysis of T-705 Phosphorylation
Enzymatic assays have been conducted to quantify the efficiency of T-705 as a substrate for human HGPRT. The apparent Michaelis constant (Km(app)) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity.
| Substrate | Enzyme | Km(app) (mM) |
| T-705 (Favipiravir) | Human HGPRT | 6.4[5][6] |
| T-1105 (non-fluorinated analog) | Human HGPRT | 4.1[5][6] |
Table 1: Apparent Michaelis constants for T-705 and its analog with human HGPRT. The relatively high Km(app) values suggest that T-705 is a poor substrate for human HGPRT, indicating that the initial phosphorylation step is inefficient.[5][6]
Signaling and Metabolic Pathways
The metabolic activation of T-705 is a linear pathway that initiates with the prodrug and culminates in the active triphosphate form, which can then be incorporated into viral RNA, leading to the inhibition of viral replication.
Caption: Metabolic activation pathway of T-705 to its active triphosphate form.
Experimental Protocols
The elucidation of the enzymes involved in T-705 phosphorylation has been made possible through a series of key experiments. Below are detailed methodologies for these pivotal assays.
HGPRT Activity Assay (Enzymatic Assay)
This protocol describes an in vitro assay to measure the conversion of T-705 to T-705-RMP by purified human HGPRT.
Materials:
-
Purified recombinant human HGPRT
-
T-705 (Favipiravir)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion exchange)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specified concentration of T-705, and PRPP.
-
Initiate the reaction by adding a known amount of purified human HGPRT to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify the amount of T-705-RMP formed.
-
Calculate the enzyme activity based on the rate of T-705-RMP production.
Cell-Based Assay for T-705 Phosphorylation
This protocol outlines a method to assess the phosphorylation of T-705 in cultured cells.
Materials:
-
Cell line of interest (e.g., MDCK, HEK293T)
-
HGPRT-deficient cell line (as a negative control)
-
Cell culture medium and supplements
-
T-705
-
Cell lysis buffer
-
HPLC system
Procedure:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of T-705 for a specified duration (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular T-705.
-
Lyse the cells using a suitable lysis buffer to release intracellular metabolites.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Analyze the cleared lysates by HPLC to detect and quantify the intracellular levels of T-705, T-705-RMP, T-705-RDP, and T-705-RTP.
HGPRT Gene Knockdown Experiment
This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of the HGPRT gene and evaluate the impact on T-705's antiviral activity.
Materials:
-
Human cell line (e.g., HEK293T)
-
siRNA targeting HGPRT mRNA
-
Non-targeting control siRNA
-
Transfection reagent
-
Virus (e.g., influenza virus)
-
Reagents for viral activity assay (e.g., plaque assay, TCID50)
Procedure:
-
Transfect the cells with either HGPRT-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for gene silencing.
-
Confirm the knockdown of HGPRT expression by methods such as quantitative PCR (qPCR) or Western blotting.
-
Infect the transfected cells with the virus in the presence of varying concentrations of T-705.
-
After a suitable incubation period, assess the antiviral activity of T-705 in both the HGPRT-knockdown and control cells using a viral activity assay.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the role of a specific enzyme in the metabolic activation of a prodrug like T-705.
Caption: A generalized experimental workflow for identifying and characterizing enzymes.
Conclusion
The antiviral efficacy of T-705 is intrinsically linked to its metabolic activation by host cellular enzymes. Human hypoxanthine guanine phosphoribosyltransferase (HGPRT) has been definitively identified as the key enzyme responsible for the initial and rate-limiting step of T-705 phosphorylation. While the subsequent phosphorylation events are carried out by as-yet-unidentified cellular kinases, the foundational role of HGPRT is undisputed. The relatively poor substrate efficiency of T-705 for HGPRT presents a potential bottleneck in its activation, offering a clear target for the rational design of more potent T-705 prodrugs or combination therapies aimed at enhancing this metabolic pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for further research into the cellular metabolism of T-705 and other nucleoside/nucleotide analog prodrugs.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. rpeptide.com [rpeptide.com]
- 4. actanaturae.ru [actanaturae.ru]
- 5. Role of human hypoxanthine guanine phosphoribosyltransferase in activation of the antiviral agent T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing T-705RMP Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-705, also known as Favipiravir, is a potent antiviral compound with a broad spectrum of activity against various RNA viruses, most notably influenza viruses.[1][2] T-705 is a prodrug that, once inside a cell, is metabolized into its active forms, T-705-ribosyl-5'-monophosphate (T-705RMP) and subsequently T-705-ribosyl-5'-triphosphate (T-705RTP).[3] The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and suppression of viral replication.[3][4] This document provides detailed protocols for assessing the antiviral efficacy of T-705 and its active monophosphate form, this compound, in vitro.
Data Presentation
The antiviral activity of T-705 is typically evaluated by its 50% effective concentration (EC₅₀), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for determining the therapeutic window of an antiviral compound.
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | 0.013-0.48 µg/ml | >1,000 µg/ml | >2,000 | [1] |
| Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | 2.6-12.1 | - | - | [5] |
| Seasonal Influenza A (H1N1) | MDCK | 15.07-17.05 | - | - | [6] |
| Pandemic Influenza A (H1N1) | MDCK | 11.36-15.54 | - | - | [6] |
| Influenza B/Lee/40 | MDCK | 0.039-0.089 µg/ml | >1,000 µg/ml | >11,236 | [1] |
| Influenza C/Taylor/1233/47 | MDCK | 0.030-0.057 µg/ml | >1,000 µg/ml | >17,544 | [1] |
Note: EC₅₀ values can vary depending on the specific assay conditions, such as the multiplicity of infection (MOI) and the cell line used.
Experimental Protocols
Two primary types of assays are presented: a cell-based assay for the prodrug T-705 and a cell-free assay for the active metabolite this compound.
Protocol 1: Cell-Based Plaque Reduction Assay for T-705
This protocol determines the concentration of T-705 required to inhibit the formation of viral plaques in a cell monolayer. Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research.[7][8]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
T-705 (Favipiravir)
-
Dimethyl sulfoxide (DMSO)
-
Agarose
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of T-705 in DMSO. On the day of the experiment, prepare serial dilutions of T-705 in serum-free DMEM.
-
Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the various concentrations of T-705.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).
Protocol 2: Cell-Free RNA-Dependent RNA Polymerase (RdRp) Assay for this compound
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified influenza virus RdRp. This is a more direct way to assess the efficacy of the active form of the drug.
Materials:
-
Purified recombinant influenza virus RNA-dependent RNA polymerase (RdRp) complex (PB1, PB2, and PA subunits)
-
This compound
-
Viral RNA template (e.g., a short, defined RNA sequence)
-
Radiolabeled or fluorescently labeled nucleotide triphosphates (e.g., [α-³²P]GTP or a fluorescent analog)
-
Non-labeled ATP, CTP, GTP, and UTP
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and RNase inhibitor)
-
Polyacrylamide gels
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified influenza RdRp, and the viral RNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiation of RNA Synthesis: Start the reaction by adding the mixture of labeled and unlabeled nucleotide triphosphates.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Product Analysis: Denature the RNA products by heating and separate them by size using polyacrylamide gel electrophoresis.
-
Data Quantification: Visualize the newly synthesized RNA products using a phosphorimager or fluorescence scanner. Quantify the amount of RNA synthesis in the presence of different concentrations of this compound. The IC₅₀ is the concentration of this compound that inhibits RdRp activity by 50% compared to the no-inhibitor control.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
T-705 or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound (T-705 or this compound) to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the no-compound control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro efficacy testing.
Caption: Mechanism of action of T-705 (Favipiravir).
References
- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Orally Administered T-705 on Lethal Avian Influenza A (H5N1) Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Intracellular Favipiravir Monophosphate (T-705RMP) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals involved in antiviral research and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits activity against a range of RNA viruses. As a prodrug, Favipiravir undergoes intracellular phosphoribosylation to form its active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] The initial and rate-limiting step in this activation pathway is the conversion to Favipiravir ribofuranosyl-5'-monophosphate (T-705RMP). Accurate quantification of intracellular this compound is crucial for understanding the metabolic activation of the drug, evaluating the efficacy of the conversion process, and conducting comprehensive PK/PD modeling.
This application note provides a detailed protocol for the extraction and quantification of this compound from cultured cells using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is adapted from established procedures for the analysis of intracellular nucleotides and phosphorylated drug metabolites.[4][5][6]
Metabolic Activation Pathway
Favipiravir is actively transported into the cell, where it is converted by host cell enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), into this compound. Subsequent phosphorylation by cellular kinases yields the diphosphate (T-705RDP) and finally the active triphosphate (T-705RTP) form.[5]
Caption: Intracellular metabolic activation of Favipiravir (T-705).
Experimental Protocol
This protocol outlines the necessary steps for cell culture, treatment, metabolite extraction, and subsequent HPLC analysis.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MDCK, A549), culture medium, fetal bovine serum (FBS), antibiotics.
-
Drug Treatment: Favipiravir (T-705) standard.
-
Extraction: HPLC-grade methanol (MeOH), HPLC-grade water, Trichloroacetic acid (TCA).
-
HPLC Analysis: Ammonium phosphate monobasic, Potassium phosphate dibasic, Acetonitrile (ACN), this compound analytical standard.
-
Equipment: Cell culture incubator, centrifuge, vacuum concentrator (e.g., SpeedVac), HPLC system with UV detector, strong anion exchange (SAX) column.
Experimental Workflow
The overall workflow involves treating cultured cells with Favipiravir, harvesting the cells, extracting the intracellular metabolites, and analyzing the extract via HPLC.
Caption: Workflow for this compound intracellular quantification.
Detailed Methodologies
3.1. Cell Culture and Treatment
-
Seed cells (e.g., MDCK) in T-75 flasks or 6-well plates and grow to 80-90% confluency.
-
Remove the culture medium and replace it with a fresh medium containing the desired concentration of Favipiravir (e.g., 1-100 µM).
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
3.2. Sample Preparation and Metabolite Extraction
-
After incubation, place the culture plates/flasks on ice.
-
Aspirate the drug-containing medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 60% methanol to each T-75 flask (or an appropriate volume for the culture vessel).
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new tube. This fraction contains the intracellular metabolites.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Resuspend the dried pellet in a defined volume (e.g., 200 µL) of HPLC mobile phase A (see section 3.3) for analysis.[4]
3.3. HPLC Instrumentation and Conditions The separation of the polar this compound is best achieved using a strong anion exchange (SAX) column.
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV-Vis Detector |
| Column | Strong Anion Exchange (SAX), e.g., Partisil 10 SAX |
| Mobile Phase A | 0.02 M Ammonium Phosphate, pH 3.5 |
| Mobile Phase B | 0.75 M Ammonium Phosphate, pH 4.5 |
| Flow Rate | 1.5 mL/min |
| Detection (UV) | 360 nm[5] |
| Injection Volume | 50 µL |
| Gradient | A linear gradient from 0% B to 100% B over 30 minutes |
Note: This gradient is a starting point and must be optimized for the specific column and system to ensure adequate separation of this compound from other intracellular nucleotides like AMP, GMP, etc.
Data Analysis and Quantification
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 50 µM) in mobile phase A.
-
Calibration: Inject the standards into the HPLC system and generate a standard curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared cell extracts. Identify the this compound peak based on the retention time of the standard.
-
Calculation: Determine the concentration of this compound in the sample using the linear regression equation from the standard curve.
-
Normalization: Normalize the calculated amount of this compound to the cell number (e.g., pmol/10⁶ cells) to account for variations in cell density between samples.[7]
Data Presentation and Method Validation
For a robust assay, key validation parameters should be assessed. The following tables present example data for a typical method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µM) | Linear Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 0.1 - 50 | y = 45873x + 1205 | > 0.999 |
Table 2: Precision and Accuracy
| Spiked Concentration (µM) | n | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| 0.5 (LQC) | 5 | 4.8 | 6.2 | 103.5 |
| 5.0 (MQC) | 5 | 3.1 | 4.5 | 98.7 |
| 40.0 (HQC) | 5 | 2.5 | 3.8 | 101.2 |
(LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control)
Table 3: Example Intracellular Concentrations in MDCK Cells
| Extracellular T-705 (µM) | Incubation Time (h) | Intracellular this compound (pmol/10⁶ cells) ± SD |
|---|---|---|
| 10 | 24 | 15.4 ± 2.1 |
| 50 | 24 | 78.2 ± 6.5 |
| 100 | 24 | 145.9 ± 11.8 |
(Data are hypothetical examples for illustrative purposes)
Conclusion The described HPLC method provides a reliable and reproducible approach for the quantification of intracellular this compound. This protocol is essential for researchers studying the mechanism of action of Favipiravir and for professionals in drug development requiring detailed intracellular pharmacokinetic data. Users should perform appropriate system suitability tests and validate the method according to their specific laboratory conditions and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Establishing a Cell-Based Assay for Favipiravir (T-705) Activity Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has underscored the urgent need for effective antiviral therapeutics. Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has shown activity against a range of RNA viruses.[1][2][3] T-705 is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705RTP), by host cell enzymes.[1][2][3][4][5] T-705RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.[2][4][6][7][8] These application notes provide a detailed framework and protocols for establishing a robust cell-based assay to evaluate the antiviral activity of T-705 against SARS-CoV-2.
Mechanism of Action of Favipiravir (T-705)
Favipiravir, upon entering the host cell, undergoes phosphoribosylation to become its active triphosphate form, T-705RTP.[1][2][4] This active metabolite mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the SARS-CoV-2 RdRp.[3] The incorporation of T-705RTP can lead to lethal mutagenesis and chain termination, thereby inhibiting viral replication.[6]
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rpeptide.com [rpeptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of T-705 (Favipiravir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-705, also known as Favipiravir, is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of RNA viruses.[1][2] It is a prodrug that is metabolized within cells to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[3] The active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis or the induction of lethal mutations.[3][4][5] This unique mechanism of action makes T-705 a valuable candidate for the treatment of various viral infections, including influenza, Ebola, Lassa fever, and Zika virus.[1][6][7][8]
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of T-705. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this antiviral compound.
Mechanism of Action of T-705 (Favipiravir)
T-705 is administered as a prodrug and must be intracellularly converted to its active triphosphate form, T-705-RTP, to exert its antiviral effect. This process involves cellular enzymes. Once formed, T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a purine nucleotide analog. Its incorporation into the nascent viral RNA chain can lead to either chain termination or an increased mutation rate, a phenomenon known as error catastrophe, which results in non-viable viral progeny.[3][5]
Animal Models for In Vivo Efficacy Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of antiviral agents. The choice depends on the specific virus being studied and the ability of the model to recapitulate key aspects of human disease.
General Experimental Workflow
A typical in vivo efficacy study for T-705 involves several key steps, from animal acclimatization to data analysis. The following diagram illustrates a generalized workflow.
Application Note 1: Influenza Virus Infection in Mice
The mouse model is widely used for evaluating the efficacy of anti-influenza drugs due to its cost-effectiveness and the availability of various mouse strains.
Data Presentation
| Virus Strain | Mouse Strain | T-705 Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Efficacy Endpoint | Survival Rate (%) | Reference |
| A/PR/8/34 (H1N1) | BALB/c | 200 | Oral | Twice daily for 5 days, starting 1h post-infection | Survival | 100 | [9] |
| A/California/04/2009 (H1N1pdm) | BALB/c | 100 | Oral | Twice daily for 5 days, starting 4h post-infection | Survival | 100 | [10] |
| B/Memphis/20/96 (Oseltamivir-resistant) | C57BL/6 | 150 | Oral | Twice daily for 5 days, starting 2h post-infection | Survival | 50 | [8] |
| B/Memphis/20/96 (Oseltamivir-resistant) | C57BL/6 | 300 | Oral | Twice daily for 5 days, starting 2h post-infection | Survival | 78 | [8] |
| B/Brisbane/60/2008 | BALB scid (immunocompromised) | 50 | Oral | Twice daily for 10 days, starting 24h post-infection | Survival | 100 | [11][12] |
| B/Brisbane/60/2008 | BALB scid (immunocompromised) | 250 | Oral | Twice daily for 10 days, starting 24h post-infection | Survival | 100 | [11][12] |
Experimental Protocol
-
Animals: Specific-pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.[8][10] For studies involving immunocompromised hosts, BALB scid mice can be used.[11][12]
-
Virus: Influenza virus strains such as A/PR/8/34 (H1N1), A/California/04/2009 (H1N1pdm), or influenza B strains.[8][9][10]
-
Infection:
-
T-705 Formulation and Administration:
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of illness (e.g., ruffled fur, lethargy), body weight loss, and survival for at least 14-21 days post-infection.[10][13]
-
At specified time points, euthanize a subset of mice to collect lung tissue for viral load determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.[8]
-
-
Data Analysis:
-
Compare survival curves between treated and control groups using the Kaplan-Meier method and log-rank test.
-
Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., t-test or ANOVA).
-
Application Note 2: Ebola Virus (EBOV) Infection Models
Due to the high pathogenicity of EBOV, studies must be conducted in BSL-4 facilities. Mouse and non-human primate models are commonly used.
Data Presentation
| Virus Strain | Animal Model | T-705 Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Efficacy Endpoint | Survival Rate (%) | Reference |
| Zaire EBOV | IFNAR-/- Mice | 300 | Oral | Twice daily for 8 days, starting 6 days post-infection | Survival | 100 | [1][8] |
| Zaire EBOV (Gabon 2001) | Cynomolgus Macaque | 300 (150 mg/kg BID) | Intravenous | Twice daily for 14 days, starting 2 days pre-infection | Survival | 40 | [4][5][14] |
| Zaire EBOV (Gabon 2001) | Cynomolgus Macaque | 360 (180 mg/kg BID) | Intravenous | Twice daily for 14 days, starting 2 days pre-infection | Survival | 60 | [4][5][14] |
Experimental Protocol: Mouse Model
-
Animals: Mice lacking the type I interferon receptor (IFNAR-/-) are susceptible to EBOV infection.[1]
-
Virus: A mouse-adapted strain of Zaire ebolavirus.
-
Infection:
-
Infect mice via the intraperitoneal or intranasal route.
-
-
T-705 Administration:
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs, weight loss, and survival.
-
Collect blood samples to determine viremia by qRT-PCR.
-
At the end of the study or at humane endpoints, collect tissues for viral load and histopathology.
-
Experimental Protocol: Non-Human Primate (NHP) Model
-
Virus: Zaire ebolavirus (e.g., Gabon 2001 strain).
-
Infection:
-
Challenge animals intramuscularly with a defined dose of the virus (e.g., 1,000 focus-forming units).[4]
-
-
T-705 Administration:
-
Administer T-705 intravenously.
-
A loading dose may be given, followed by maintenance doses. For example, a loading dose of 250 mg/kg BID followed by 150 or 180 mg/kg BID for 12 days.[14]
-
-
Monitoring and Endpoints:
-
Daily monitoring of clinical signs, temperature, and activity.
-
Regular blood collection for virological (qRT-PCR) and biochemical analysis.
-
Plasma trough concentrations of T-705 should be measured to correlate exposure with efficacy.[4]
-
Application Note 3: Lassa Virus (LASV) Infection in Guinea Pigs
The guinea pig model of Lassa fever recapitulates many of the clinical features of the human disease.
Data Presentation
| Virus Strain | Animal Model | T-705 Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Efficacy Endpoint | Survival Rate (%) | Reference |
| LASV-Josiah | Hartley Guinea Pig | 150 | Not specified | For 7 days, starting 2 days post-challenge | Survival | 78 (7/9) | [6][8] |
| LASV-Josiah | Hartley Guinea Pig | 300 | Not specified | For 7 days, starting 2 days post-challenge | Survival | 100 | [6] |
Experimental Protocol
-
Animals: Hartley guinea pigs.[6]
-
Virus: Guinea pig-adapted Lassa virus (e.g., LASV-Josiah).
-
Infection:
-
Challenge guinea pigs with a lethal dose of LASV.
-
-
T-705 Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 days).
-
Administer T-705 at doses ranging from 150 to 300 mg/kg/day for a defined period (e.g., 7 days).[6]
-
-
Monitoring and Endpoints:
-
Monitor animals for clinical signs of Lassa fever (fever, weight loss) and survival for an extended period (e.g., 42 days).
-
Measure viral titers in tissues to assess the reduction in viral load.
-
Application Note 4: Zika Virus (ZIKV) Infection in Mice
IFNAR-/- mice are also a suitable model for studying ZIKV infection, as they develop a lethal disease.
Data Presentation
| Virus Strain | Animal Model | T-705 Dosage (mg/kg/day) | Administration Route | Treatment Schedule | Efficacy Endpoint | Survival Rate (%) | Reference |
| ZIKV-French Polynesia | IFNAR-/- Mice (Female) | Not specified | Not specified | Daily treatments | Survival | 87 | [7][11] |
| ZIKV-French Polynesia | IFNAR-/- Mice (Male) | Not specified | Not specified | Daily treatments | Survival | 25 | [7][11] |
Experimental Protocol
-
Virus: A pathogenic strain of Zika virus (e.g., French Polynesia isolate).
-
Infection:
-
Infect mice via the intraperitoneal (IP) route.
-
-
T-705 Administration:
-
Administer T-705 daily. The efficacy has been shown to be dose-dependent.
-
-
Monitoring and Endpoints:
Conclusion
T-705 (Favipiravir) has demonstrated significant in vivo efficacy against a variety of RNA viruses in different animal models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct preclinical studies to further evaluate the therapeutic potential of T-705. Careful consideration of the animal model, virus strain, dosage, and treatment schedule is essential for obtaining robust and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Routes of Administration, Frequency, and Duration of Favipiravir Treatment in Mouse and Guinea Pig Models of Ebola Virus Disease (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lassa Virus Treatment Options [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir (T-705) Protects IFNAR-/- Mice against Lethal Zika Virus Infection in a Sex-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing T-705RMP Cytotoxicity in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-705 (Favipiravir) is a prodrug that is intracellularly converted to its active form, T-705 ribofuranosyl 5'-monophosphate (T-705RMP), and subsequently to T-705 ribofuranosyl 5'-triphosphate (T-705RTP). T-705RTP is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. While primarily investigated for its antiviral efficacy, understanding the potential cytotoxic effects of its metabolites, such as this compound, on host cells is a critical aspect of its preclinical and clinical evaluation. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in different cell lines, enabling researchers to evaluate its safety profile and understand its mechanism of cellular toxicity.
Data Presentation: Quantitative Cytotoxicity of Favipiravir (T-705)
The following table summarizes the available quantitative data on the cytotoxicity of favipiravir (T-705), the prodrug of this compound, in various cell lines. It is important to note that the cytotoxicity can vary significantly depending on the cell type, exposure time, and the specific assay used.
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| H9c2 (Rat Cardiomyoblasts) | ATP Assay | 200 µM | 24 hours | ~20% decrease in ATP levels | [1] |
| Mitochondrial Complex I & V Inhibition | >200 µM | Not Specified | Significant enzyme inhibition | [1] | |
| CCD-1079Sk (Human Skin Fibroblasts) | Not specified | Not specified | Not specified | Low cytotoxicity reported | [1] |
| Vero E6 (African Green Monkey Kidney) | Real-Time Cell Analysis | up to 3 mg/mL | 160 hours | No significant cytotoxicity | [2] |
| Calu-3 (Human Lung Epithelial) | MTT Assay | up to 7.855 mg/mL (50 µM) | Not Specified | No significant cytotoxicity | [2][3] |
| MDCK (Madin-Darby Canine Kidney) | Not specified | up to 2,000 µg/mL | Not Specified | CC50 not reached | [4] |
| MCF-7 (Human Breast Cancer) | SRB Assay | 20.2 ± 1.53 µg/mL (IC50) | 24 hours | Dose-dependent decrease in cell viability | [5] |
| SRB Assay | 5.47 ± 1.71 µg/mL (IC50) | 48 hours | Dose-dependent decrease in cell viability | [5] | |
| Vero (African Green Monkey Kidney) | SRB Assay | Not specified | 48 hours | Non-toxic effect | [5] |
| Normal Human Skin Fibroblasts (NHSF) | SRB Assay | >100 µg/mL (IC50) | 72 hours | No cytotoxicity observed | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a compound like this compound is depicted in the following diagram.
References
- 1. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative anti-proliferative effect of the antiviral favipiravir against MCF-7 breast cancer cells using green nanoemulsion and eco-friendly assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Note and Protocol: Time-of-Addition Experiments with T-705RMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] Its mechanism of action involves intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][5][6][7] T-705RMP is the monophosphate intermediate in this conversion process. Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle that an antiviral compound inhibits.[8][9][10] This protocol provides a detailed methodology for conducting time-of-addition experiments using this compound to determine its inhibitory window against RNA viruses, using influenza virus as a model.
Mechanism of Action of T-705
T-705 is a prodrug that is intracellularly converted into its active triphosphate form, T-705RTP.[1][5][6][7] T-705RTP mimics purine nucleosides and is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.[2][11] Studies have shown that T-705 targets the early to middle stages of viral replication, specifically the RNA synthesis step, and does not affect viral adsorption or release.[1][6][12][13][14]
Experimental Protocols
This protocol outlines a time-of-addition assay to pinpoint the stage of the influenza virus life cycle inhibited by this compound.
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (prepare stock solutions in an appropriate solvent, e.g., DMSO or water)
-
Control compounds (e.g., Amantadine for entry/uncoating inhibition, Oseltamivir for release inhibition)
-
96-well cell culture plates
-
Reagents for virus quantification (e.g., crystal violet for plaque assays, reagents for RT-qPCR)
Experimental Workflow
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with influenza A virus at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1, for 1 hour to allow for viral adsorption.
-
Removal of Inoculum: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unbound virus.
-
Time-of-Addition: Add fresh culture medium containing this compound at various time points post-infection (p.i.). The time points should cover the entire viral replication cycle.
-
Incubation: Incubate the plates for a period sufficient to allow for one round of viral replication (e.g., 10-24 hours).
-
Endpoint Analysis: Quantify the viral yield or cytopathic effect (CPE) at the end of the incubation period. This can be done through various methods such as plaque assays, TCID50 assays, or RT-qPCR for viral RNA.
Detailed Protocol
1. Cell Culture and Virus Preparation
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Prepare and titer influenza A virus stocks on MDCK cells.
2. Time-of-Addition Assay
-
Seed MDCK cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A virus at an MOI of 0.1 in serum-free DMEM for 1 hour at 37°C.
-
After 1 hour, remove the viral inoculum and wash the cells twice with PBS.
-
Add 100 µL of DMEM containing 2 µg/mL TPCK-treated trypsin to each well.
-
Add this compound at the desired final concentration at the following time points post-infection: -1 h (pre-infection), 0 h, 1 h, 2 h, 4 h, 6 h, and 8 h. Include a "no-drug" control and controls with known inhibitors.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect the supernatant for viral titer determination by plaque assay or TCID50. Alternatively, lyse the cells for RNA extraction and quantification by RT-qPCR.
Data Presentation
The results of the time-of-addition experiment can be summarized in the following table. The data should represent the percentage of viral inhibition at each time point of drug addition compared to the no-drug control.
| Time of Addition (hours post-infection) | This compound (% Inhibition) | Amantadine (% Inhibition) | Oseltamivir (% Inhibition) |
| -1 (Pre-treatment) | |||
| 0 (Co-treatment) | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| No Drug | 0 | 0 | 0 |
Mandatory Visualization
Diagram 1: Experimental Workflow of Time-of-Addition Assay
Caption: Workflow for the time-of-addition experiment.
Diagram 2: Influenza Virus Replication Cycle and this compound's Target
Caption: Influenza virus life cycle and the inhibitory target of T-705RTP.
References
- 1. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpeptide.com [rpeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening Assay for T-705RMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (T-705) is a potent antiviral agent that, upon intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses.[1][2][3][4] The unique mechanism of action, targeting a conserved viral enzyme not present in human cells, makes T-705 and its analogs promising candidates for broad-spectrum antiviral therapies.[1][2] T-705RTP functions as a purine nucleotide analog, competing with ATP and GTP for incorporation into the nascent viral RNA strand, ultimately leading to the termination of RNA synthesis.[5][6][7][8][9]
These application notes provide a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize novel analogs of T-705RMP (the monophosphate intermediate) that effectively inhibit viral RdRp activity. The assay is suitable for screening large chemical libraries and provides quantitative data for hit validation and lead optimization.
Signaling Pathway and Mechanism of Action
The antiviral activity of T-705 is dependent on its intracellular conversion to the active triphosphate form, T-705RTP. This process involves cellular enzymes that sequentially phosphorylate the parent compound. Once formed, T-705RTP is recognized by the viral RdRp as a purine nucleotide. Its incorporation into the growing RNA chain prevents further elongation, thus inhibiting viral replication.
Caption: Intracellular activation of T-705 and inhibition of viral RdRp.
Experimental Workflow
The high-throughput screening assay is designed to measure the inhibition of viral RNA-dependent RNA polymerase activity in a 384-well format. The assay quantifies the synthesis of double-stranded RNA (dsRNA) using a fluorescent intercalating dye. A decrease in fluorescence signal indicates inhibition of the RdRp enzyme.
Caption: High-throughput screening workflow for RdRp inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant viral RNA-dependent RNA polymerase (e.g., from Influenza virus, SARS-CoV-2).
-
RNA Template/Primer: A single-stranded RNA template with a complementary primer to initiate RNA synthesis.
-
Nucleotides: ATP, GTP, CTP, UTP solution.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Positive Control: T-705RTP or another known RdRp inhibitor.
-
Negative Control: DMSO.
-
Detection Reagent: A fluorescent dye that specifically binds to dsRNA (e.g., PicoGreen®).
-
Plates: 384-well, black, flat-bottom assay plates.
-
Instrumentation: Liquid handling system, plate reader with fluorescence detection capabilities.
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include wells for positive control (e.g., T-705RTP) and negative control (DMSO).
-
-
Enzyme and Template/Primer Addition:
-
Prepare a master mix containing the assay buffer, viral RdRp, and the RNA template/primer.
-
Dispense 10 µL of the master mix into each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a nucleotide master mix containing ATP, GTP, CTP, and UTP in assay buffer.
-
Add 5 µL of the nucleotide mix to each well to initiate the polymerase reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Add 5 µL of the dye solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Data Analysis
-
Calculate Percentage Inhibition:
-
The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
-
The background signal is determined from wells containing all reagents except the enzyme.
-
-
Determine IC₅₀ Values:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation
The quantitative data from the primary screen and subsequent dose-response experiments should be summarized in a clear and structured format.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition | Hit (Yes/No) |
| Analog-001 | 10 | 15,234 | 85.2 | Yes |
| Analog-002 | 10 | 45,789 | 23.1 | No |
| ... | ... | ... | ... | ... |
| T-705RTP | 1 | 12,345 | 90.1 | N/A |
| DMSO | N/A | 60,123 | 0.0 | N/A |
Table 2: Dose-Response and IC₅₀ Values for Hit Compounds
| Compound ID | IC₅₀ (µM) | 95% Confidence Interval (µM) | Hill Slope | R² |
| Analog-001 | 0.78 | 0.65 - 0.92 | 1.2 | 0.99 |
| Analog-005 | 2.15 | 1.89 - 2.45 | 1.0 | 0.98 |
| ... | ... | ... | ... | ... |
| T-705RTP | 0.34 | 0.28 - 0.41 | 1.1 | 0.99 |
Conclusion
This document provides a comprehensive guide for developing and implementing a high-throughput screening assay to identify novel inhibitors of viral RNA-dependent RNA polymerase based on the this compound scaffold. The described fluorescence-based assay is robust, scalable, and provides quantitative data essential for the advancement of promising antiviral candidates in the drug discovery pipeline. Careful execution of the protocol and rigorous data analysis will enable the identification of potent next-generation antiviral agents.
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of T-705 (Favipiravir) in Viral Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing T-705 (Favipiravir), a potent broad-spectrum antiviral agent, in viral plaque reduction assays. The information is intended to guide researchers in accurately assessing the antiviral efficacy of this compound against a variety of RNA viruses.
Introduction
T-705, also known as Favipiravir, is a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4] It is a prodrug that undergoes intracellular phosphoribosylation to its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3][5] This active metabolite is recognized as a purine nucleotide analog by the viral RdRp, leading to the inhibition of viral RNA synthesis and replication.[6][7] Unlike the host's DNA-dependent RNA and DNA polymerases, the viral RdRp is the primary target, which accounts for the compound's selective antiviral activity.[1][3] Plaque reduction assays are a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Mechanism of Action
Favipiravir (T-705) exerts its antiviral effect through a multi-step intracellular process. Initially, T-705 is taken up by host cells where it is converted by host enzymes into its active triphosphate form, T-705-RTP.[1][3][6] T-705-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural purine nucleosides (ATP and GTP).[6][8] The incorporation of T-705-RMP into the nascent viral RNA strand can lead to chain termination, thereby halting viral replication.[7][9] This selective inhibition of the viral polymerase makes T-705 a potent antiviral against a wide range of RNA viruses.[2][3][4]
Caption: Intracellular activation of T-705 and inhibition of viral RdRp.
Quantitative Data Summary
The antiviral activity of T-705 has been evaluated against a multitude of RNA viruses using plaque reduction and other related assays. The 50% effective concentration (EC50) is a common metric used to quantify this activity.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.014 - 0.55 | [1] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | Yield Reduction | Not Specified | [10] |
| Orthomyxoviridae | Influenza B | MDCK | Plaque Reduction | 0.014 - 0.55 | [1] |
| Orthomyxoviridae | Influenza C | MDCK | Plaque Reduction | 0.014 - 0.55 | [1] |
| Arenaviridae | Junin virus | Vero | CPE Assay | 0.79 - 0.94 | [1] |
| Arenaviridae | Pichinde virus | Vero | CPE Assay | 0.79 - 0.94 | [1] |
| Arenaviridae | Tacaribe virus | Vero | CPE Assay | 0.79 - 0.94 | [1] |
| Arenaviridae | Lassa virus | Vero | Yield Reduction | 1.7 - 11.1 | [1] |
| Bunyaviridae | La Crosse virus | Vero | CPE/Yield Reduction | 32 - 191 µM | [10] |
| Bunyaviridae | Punta Toro virus | Vero | CPE/Yield Reduction | 32 - 191 µM | [10] |
| Bunyaviridae | Rift Valley fever virus | Vero | CPE/Yield Reduction | 32 - 191 µM | [10] |
| Bunyaviridae | Sandfly fever virus | Vero | CPE/Yield Reduction | 32 - 191 µM | [10] |
| Picornaviridae | Poliovirus | - | - | 4.8 | [1] |
| Picornaviridae | Rhinovirus | - | - | 23 | [1] |
| Picornaviridae | Enterovirus 71 | - | - | 23 | [1] |
| Caliciviridae | Norovirus | - | - | 19 - 39 | [1] |
| Togaviridae | Chikungunya virus | - | - | 0.3 - 9.4 | [1] |
Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.
Experimental Protocol: Viral Plaque Reduction Assay
This protocol provides a detailed methodology for determining the antiviral activity of T-705 against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[8] This protocol can be adapted for other susceptible viruses and cell lines.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34)
-
T-705 (Favipiravir)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Minimum Essential Medium (MEM)
-
Agarose (low melting point)
-
DEAE-Dextran
-
TPCK-treated trypsin
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Sterile pipettes, tubes, and other standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Virus Inoculation:
-
On the day of the experiment, wash the confluent cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of the influenza virus stock in serum-free MEM. A typical dilution will aim for 50-100 plaque-forming units (PFU) per well.
-
Inoculate each well with 200 µL of the appropriate virus dilution.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for virus adsorption. Gently rock the plates every 15 minutes.
-
-
Compound Treatment and Agarose Overlay:
-
During the virus adsorption period, prepare the agarose overlay medium. For each 6-well plate, prepare a 2X MEM solution containing 2% low melting point agarose. Also, prepare a 2X MEM solution containing the desired concentrations of T-705 and 2 µg/mL TPCK-treated trypsin.
-
Prepare serial dilutions of T-705 in serum-free MEM.
-
After the 1-hour adsorption period, remove the virus inoculum from the wells.
-
Mix equal volumes of the 2X agarose solution and the 2X T-705/trypsin solution to create the final overlay medium.
-
Carefully add 2 mL of the agarose overlay medium containing the appropriate concentration of T-705 to each well. Include a "virus control" (no T-705) and a "cell control" (no virus, no T-705).
-
Allow the agarose to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with 1 mL of crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each T-705 concentration compared to the virus control.
-
Percentage of Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Determine the EC50 value, which is the concentration of T-705 that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.
-
Caption: Workflow for a viral plaque reduction assay with T-705.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Application of T-705-RMP in Studies of Viral Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-705 (Favipiravir) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses, most notably influenza viruses. Its mechanism of action relies on its intracellular conversion to the active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP). T-705 is first phosphoribosylated to T-705-ribofuranosyl-5'-monophosphate (T-705-RMP) and subsequently phosphorylated to T-705-RTP.[1] This active metabolite is recognized as a purine nucleotide analog by the viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1][2] The inhibition is primarily achieved through two proposed mechanisms: lethal mutagenesis, where the incorporation of T-705-RMP into the nascent viral RNA strand induces a high rate of mutations, and chain termination of viral RNA synthesis.[3][4]
While favipiravir presents a high barrier to the development of resistance, studies have successfully induced and characterized resistant viral strains in laboratory settings.[5][6] These studies are crucial for understanding the long-term efficacy of the drug and for the proactive development of second-generation inhibitors. This document provides detailed application notes and protocols for utilizing T-705 and its metabolites in the study of viral resistance mechanisms.
Mechanism of Action and Resistance
The antiviral activity of T-705 is initiated by its intracellular conversion to T-705-RTP. This active form competes with purine nucleosides for incorporation by the viral RdRp.[7] The incorporation of T-705-RMP can lead to non-viable viral progeny due to an increased mutation rate.[4]
Resistance to favipiravir in influenza A virus has been associated with specific mutations in the RdRp complex, which consists of the PB1, PB2, and PA subunits.[6] A key mutation, K229R, located in motif F of the PB1 subunit, has been shown to confer resistance to favipiravir.[6][8] This mutation, however, comes at a cost to viral fitness, reducing the polymerase's activity. A compensatory mutation, P653L, in the PA subunit can restore viral fitness without compromising the resistance conferred by the PB1 mutation.[6][9] The combination of these two mutations results in a robustly resistant virus.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the efficacy of favipiravir against wild-type and resistant influenza virus strains.
Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A and B Virus Strains
| Virus Strain | Drug Susceptibility | EC₅₀ (µM) | Reference |
| Seasonal A(H1N1) | Oseltamivir-Susceptible & Resistant | 0.19 - 22.48 | [3] |
| 2009 A(H1N1)pdm | Oseltamivir-Susceptible & Resistant | 0.19 - 22.48 | [3] |
| Avian A(H5N1) | Oseltamivir-Resistant | 1.341 | [5] |
| Avian A(H7N2) | Oseltamivir-Sensitive | 1.53 | [5] |
| Avian A(H7N2) | Adamantane-Resistant | 10.2 | [5] |
| Influenza B (Seasonal) | Oseltamivir-Susceptible & Resistant | 0.57 - 5.3 | [5] |
EC₅₀ (50% effective concentration) values were determined by plaque reduction assays in Madin-Darby canine kidney (MDCK) cells.
Table 2: Impact of Resistance Mutations on Favipiravir Susceptibility in Influenza A Virus (A/England/195/2009 H1N1)
| Viral Mutant | IC₉₀ (µM) | Fold Change in Resistance | Reference |
| Wild-Type | 1.8 | - | [10] |
| PB1 K229R + PA P653L | 55 | ~30 | [10] |
IC₉₀ (90% inhibitory concentration) values were determined in a viral yield reduction assay in MDCK cells.
Experimental Protocols
Protocol 1: In Vitro Selection of Favipiravir-Resistant Influenza Virus
This protocol describes the serial passage of influenza virus in the presence of favipiravir to select for resistant mutants.
Materials:
-
Influenza A virus stock (e.g., A/England/195/2009)
-
Madin-Darby canine kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 0.5% BSA)
-
Favipiravir (T-705) stock solution
-
Trypsin (for viral propagation)
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare a working solution of influenza virus in infection medium at a low multiplicity of infection (MOI).
-
Prepare a series of favipiravir dilutions in infection medium. A starting concentration that provides strong selective pressure (e.g., ~99% reduction in virus plaques) should be used.[11]
-
Infect the MDCK cell monolayers with the virus solution.
-
After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium containing the desired concentration of favipiravir.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Harvest the supernatant containing the progeny virus.
-
For subsequent passages, use the harvested virus to infect fresh MDCK cell monolayers in the presence of the same or increasing concentrations of favipiravir.
-
Repeat the passaging for a sufficient number of rounds (e.g., 10 passages) to allow for the selection of resistant variants.[11]
-
After the final passage, plaque-purify the virus population to isolate individual resistant clones.
-
Sequence the genome of the resistant clones to identify mutations in the RdRp genes (PB1, PB2, PA).
Protocol 2: Plaque Reduction Assay for Determining Antiviral Susceptibility (EC₅₀)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[5]
Materials:
-
MDCK cells
-
Influenza virus stock
-
Favipiravir stock solution
-
6-well plates
-
Infection medium
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal violet solution (0.1%)
-
10% buffered formalin
Procedure:
-
Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of favipiravir in infection medium.
-
Dilute the influenza virus stock to a concentration that produces 50-100 plaque-forming units (PFU) per well.
-
Mix equal volumes of the diluted virus with each favipiravir dilution and a no-drug control. Incubate for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of favipiravir.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus-only control wells.
-
Aspirate the overlay medium and fix the cells with 10% buffered formalin for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ is the concentration of favipiravir that reduces the number of plaques by 50%.
Protocol 3: Influenza Virus RNA-Dependent RNA Polymerase (RdRp) Activity Assay (Minigenome Assay)
This cell-based assay is used to assess the activity of the influenza virus polymerase and the effect of inhibitors or mutations.
Materials:
-
HEK293T cells
-
Plasmids encoding the influenza virus PB1, PB2, PA, and NP proteins
-
A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus promoter sequences (vRNA minigenome)
-
Transfection reagent
-
Favipiravir stock solution
-
Luciferase assay system
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the vRNA minigenome reporter plasmid. For studying resistance mutations, use plasmids encoding the mutant polymerase subunits.
-
At a few hours post-transfection, replace the medium with fresh medium containing various concentrations of favipiravir or a no-drug control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
The reporter activity is proportional to the RdRp activity. Compare the activity in the presence of favipiravir to the no-drug control to determine the inhibitory effect.
Visualizations
Caption: Intracellular activation of T-705 and its inhibitory effect on viral RNA synthesis.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
optimizing T-705RMP concentration for maximum antiviral effect and minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing T-705RMP (Favipiravir-RTP) concentration for maximum antiviral effect and minimal toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: T-705, commonly known as Favipiravir, is a prodrug.[1] Inside a host cell, it undergoes phosphoribosylation to become its active form, Favipiravir ribofuranosyl-5'-triphosphate (T-705RTP or Favipiravir-RTP).[2][3] T-705RTP functions as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[1][2] The viral RdRp mistakenly recognizes T-705RTP as a purine nucleotide (like GTP or ATP) and incorporates it into the nascent viral RNA strand.[1][4] This incorporation inhibits the polymerase activity, thereby terminating viral replication.[5][6] This mechanism provides a broad spectrum of antiviral activity against viruses like influenza, arenaviruses, bunyaviruses, and filoviruses.[1][2]
Q2: What is the difference between T-705 (Favipiravir), this compound, and T-705RTP?
A2: These acronyms represent different forms of the drug along its metabolic activation pathway.
-
T-705 (Favipiravir): This is the prodrug form that is administered. It is inactive until it enters a cell.[1]
-
This compound (Favipiravir-RMP): This is the ribose-5'-monophosphate form, an intermediate metabolite created after T-705 is phosphoribosylated by host cell enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4]
-
T-705RTP (Favipiravir-RTP): This is the fully active ribofuranosyl-5'-triphosphate form. It is generated through further phosphorylation of this compound by host cell kinases and is the molecule that directly inhibits the viral RdRp.[2][4]
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a crucial measure of a drug's therapeutic window. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50).[5]
-
CC50: The concentration of a drug that causes a 50% reduction in cell viability (i.e., is toxic to 50% of the cells).
-
EC50: The concentration of a drug that produces a 50% reduction in a desired antiviral effect (e.g., 50% reduction in viral plaques). A higher SI value is desirable as it indicates that the drug is effective at a concentration far below the concentration at which it becomes toxic to host cells.[7] Compounds with an SI value of 10 or greater are generally considered active and potentially safe for further development.
Q4: Is T-705 (Favipiravir) generally cytotoxic?
A4: T-705 generally exhibits low cytotoxicity in mammalian cell lines.[8] Studies have shown that its 50% cytotoxic concentration (CC50) is typically very high, often greater than 1000 or 2000 µM in cell lines like MDCK and Vero E6.[1][4][9] This results in a favorable and high Selectivity Index for many viruses, indicating a wide margin between the effective antiviral concentration and the concentration that harms host cells.[1][9] However, it is always critical to determine the CC50 in your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: High variability or unexpectedly high EC50 values in my antiviral assay.
-
Possible Cause 1: Drug Solubility and Stability.
-
Troubleshooting Tip: Favipiravir has moderate aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution before making further dilutions in your cell culture medium. Always prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution. Using crushed tablets is not recommended as insolubles can affect the actual concentration.
-
-
Possible Cause 2: Cell Line Differences.
-
Troubleshooting Tip: The metabolic activation of Favipiravir to its active T-705RTP form depends on host cell enzymes. Different cell lines can have varying levels of these enzymes, leading to significant differences in antiviral efficacy. Use a consistent, well-characterized cell line for your experiments. If possible, confirm your results in multiple cell lines, ideally including primary cells relevant to the infection model.
-
-
Possible Cause 3: High Multiplicity of Infection (MOI).
-
Troubleshooting Tip: A high viral load (high MOI) can sometimes overwhelm the inhibitory effect of the drug, leading to a higher apparent EC50 value.[10] It is recommended to use a consistent and low MOI (e.g., 0.01-0.1) to provide a sufficient window for the drug to inhibit viral replication effectively.[11]
-
-
Possible Cause 4: Assay Method.
-
Troubleshooting Tip: The choice of assay (e.g., plaque reduction, CPE inhibition, yield reduction) and the readout method (e.g., visual scoring, qPCR) can influence the resulting EC50 value. Ensure your assay is validated for your specific virus-cell system. For plaque assays, confirm that the overlay medium (e.g., agarose) does not interfere with the drug's activity.
-
Issue 2: Observed cytotoxicity at or near the effective antiviral concentration (low Selectivity Index).
-
Possible Cause 1: Inaccurate Cytotoxicity Measurement.
-
Troubleshooting Tip: Perform your cytotoxicity assay (e.g., MTT, MTS) in parallel with your antiviral assay. Use the exact same cell line, seeding density, incubation time, and drug concentrations. Remember to include a vehicle control (e.g., medium with the highest concentration of DMSO) to account for any solvent-induced toxicity.
-
-
Possible Cause 2: High Cell Line Sensitivity.
-
Troubleshooting Tip: Some cell lines may be inherently more sensitive to the compound. If you observe cytotoxicity at concentrations close to the EC50, consider using a different, less sensitive cell line if it is appropriate for your viral model.[11]
-
-
Possible Cause 3: Extended Incubation Times.
-
Troubleshooting Tip: Long exposure times to the drug can sometimes lead to increased cytotoxicity. Ensure your incubation period is appropriate for the replication cycle of your virus and is not unnecessarily long.[11]
-
Issue 3: No antiviral activity observed.
-
Possible Cause 1: Inefficient Intracellular Activation.
-
Troubleshooting Tip: Favipiravir is a prodrug and requires activation by host cell enzymes.[10] If the chosen cell line has low levels of the necessary phosphoribosylating enzymes, the active T-705RTP may not be generated efficiently. Consider using a different, well-characterized cell line (e.g., Vero, MDCK) known to support Favipiravir activation or perform metabolic assays to confirm the presence of T-705RTP.[10]
-
-
Possible Cause 2: Viral Resistance.
-
Troubleshooting Tip: While not common, resistance can develop, especially after prolonged exposure or passaging the virus in the presence of the drug.[10] Resistance is typically conferred by mutations in the viral RdRp. If resistance is suspected, sequence the RdRp gene of the passaged virus to check for mutations.[10]
-
-
Possible Cause 3: Inappropriate Drug Concentration Range.
Data Presentation
Table 1: In Vitro Antiviral Activity (EC50) and Cytotoxicity (CC50) of Favipiravir against Various RNA Viruses
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.08 - 3.0 | > 1000 | > 333 | [12][13] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.08 - 3.0 | > 6369 | > 2123 | [1][7] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | Plaque Reduction | ~1.3 - 7.7 | > 6369 | > 827 | [1][7] |
| Orthomyxoviridae | Influenza B | MDCK | Plaque Reduction | 0.08 - 3.0 | > 6369 | > 2123 | [1][7] |
| Orthomyxoviridae | Influenza C | MDCK | Plaque Reduction | 0.19 - 0.36 | > 6369 | > 17692 | [7] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | CPE Inhibition | 61.88 | > 400 | > 6.46 | [4] |
| Coronaviridae | HCoV-NL63 | Caco-2 | qRT-PCR | 0.62 | > 1000 | > 1612 | [9] |
| Flaviviridae | Yellow Fever Virus | Vero | Yield Reduction | 330 | Not Specified | Not Specified | [1] |
| Flaviviridae | West Nile Virus | Vero | CPE Reduction | 337 | Not Specified | Not Specified | [1] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | CPE Reduction | ~65 - 93 | ~4800 | ~52 - 74 | [1] |
| Arenaviridae | Junin Virus | Vero | CPE Reduction | 6.3 - 12.7 | > 6369 | > 501 | [1] |
Note: EC50 and CC50 values are highly dependent on the specific viral strain, cell line, and experimental assay conditions used.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for EC50 Determination
This assay quantifies the ability of T-705 (Favipiravir) to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) into 6-well or 12-well plates. Incubate until a confluent monolayer is formed (typically 24-48 hours).[5]
-
Compound Preparation: Prepare serial dilutions of Favipiravir in serum-free cell culture medium. The concentration range should bracket the expected EC50 value (e.g., 0.01 µM to 100 µM).[14]
-
Virus Preparation and Neutralization: Dilute the virus stock to a concentration that yields 50-100 plaque-forming units (PFU) per well. Mix equal volumes of the diluted virus with each Favipiravir dilution. Include a virus control (virus + medium, no drug) and a cell control (medium only). Incubate these mixtures for 1 hour at 37°C.[14]
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[14]
-
Overlay: Carefully remove the inoculum. Add an overlay medium (e.g., 2X MEM mixed with 1.2% agarose) containing the corresponding concentration of Favipiravir to each well. Allow the overlay to solidify at room temperature.[5]
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus (e.g., 3-5 days) until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.[14]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Favipiravir concentration compared to the virus control. Determine the EC50 value from the resulting dose-response curve.[14]
Protocol 2: MTT Assay for CC50 Determination
This colorimetric assay measures cell metabolic activity to determine the cytotoxicity of a compound.
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of Favipiravir in complete cell culture medium, matching the concentrations used in the antiviral assay. Add the dilutions to the cells. Include a vehicle control (medium with DMSO) and an untreated cell control.[5]
-
Incubation: Incubate the plate for a duration identical to the antiviral assay (e.g., 48-72 hours).[5]
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of Favipiravir that reduces cell viability by 50%.[5]
Visualizations
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. rpeptide.com [rpeptide.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
troubleshooting low efficacy of T-705RMP in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of T-705 (Favipiravir) and its active metabolite, T-705-RMP, in cell culture experiments.
Troubleshooting Guide: Low Efficacy of T-705/T-705-RMP
Issue 1: Higher than Expected EC50 Values or Complete Lack of Antiviral Activity
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Intracellular Conversion of T-705 to Active T-705-RMP: T-705 is a prodrug that requires intracellular phosphoribosylation to its active triphosphate form (T-705-RMP) by host cell enzymes.[1][2] The levels of these enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), can vary significantly between different cell lines.[3] | - Cell Line Selection: Use cell lines known to be permissive to the virus and efficient in converting T-705. MDCK, Vero E6, and Calu-3 cells are commonly used.[4][5] If possible, test in multiple cell lines to identify one with optimal metabolic activity for your experiments.[6] - Advanced Troubleshooting: If available, use a cell line with characterized high expression of HGPRT or other relevant metabolic enzymes. As a more advanced method, intracellular levels of T-705-RMP can be quantified using techniques like HPLC.[7][8] |
| Compound Instability or Degradation: T-705 stability can be affected by the solvent, storage conditions, and components of the cell culture medium.[6][9] | - Proper Stock Solution Preparation and Storage: Dissolve T-705 in a suitable solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] - Fresh Working Dilutions: Prepare fresh dilutions in pre-warmed, serum-free, or low-serum medium for each experiment.[6] - Media Stability: Be aware that components in the culture medium could potentially degrade the compound over the course of the experiment. Studies have shown favipiravir has good stability in PBS.[9][10] |
| Suboptimal Assay Conditions: The chosen experimental setup may not be sensitive enough to detect the antiviral effect. | - Optimize Multiplicity of Infection (MOI): A high MOI can overwhelm the antiviral effect of the compound. Use a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication, where the effect of a polymerase inhibitor will be more pronounced.[6] - Time-of-Addition: T-705 is most effective when present during active viral RNA replication. For some viruses, this is an early to middle stage of the replication cycle.[11] Consider adding the compound at the time of infection or shortly after. - Incubation Time: Ensure the incubation period is long enough for the virus to undergo several replication cycles and for a cytopathic effect (CPE) or plaque formation to be clearly visible in untreated controls. |
| Virus Strain Variability: Different viral strains or isolates can exhibit varying sensitivity to antiviral compounds.[6] | - Sequence Viral Polymerase: If resistant strains are suspected, sequence the RNA-dependent RNA polymerase (RdRp) gene to check for mutations that may confer resistance.[12] |
| Inaccurate Drug Concentration: Errors in weighing, dissolving, or diluting the compound can lead to a lower than expected final concentration. | - Verify Calculations and Pipetting: Double-check all calculations for preparing stock and working solutions. Use calibrated pipettes for accurate dilutions. |
Issue 2: High Cytotoxicity Observed (Low CC50 Value)
| Possible Cause | Troubleshooting Recommendation |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of chemical compounds.[12] | - Test in Multiple Cell Lines: Assess the cytotoxicity of T-705 in a panel of relevant cell lines to select one with a better therapeutic window (Selectivity Index = CC50/EC50).[12] |
| Prolonged Incubation Time: Extended exposure to the compound can increase cytotoxicity.[12] | - Optimize Incubation Time: Reduce the incubation time of the cytotoxicity assay to the minimum required for a reliable reading (e.g., 24-48 hours).[12] |
| High Compound Concentration: The tested concentrations may be too high for the specific cell line. | - Adjust Concentration Range: Lower the highest concentration of T-705 used in your cytotoxicity assay.[12] |
Issue 3: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Recommendation |
| Inconsistent Cell Health and Seeding: Variations in cell density and health can lead to inconsistent viral infection and drug efficacy. | - Use Healthy, Low-Passage Cells: Use cells that are in the logarithmic growth phase and have a low passage number.[13] - Ensure Uniform Seeding: Pay close attention to creating a uniform cell monolayer in your culture vessels. |
| Inaccurate Virus Titer: An incorrect virus titer will result in inconsistent MOIs across experiments. | - Titrate Virus Stock Regularly: Titrate your virus stock frequently to ensure you are using an accurate concentration for infection. |
| Compound Precipitation: The compound may precipitate out of solution when diluted in aqueous culture media. | - Check for Precipitation: Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%).[13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T-705 (Favipiravir)?
A1: T-705 is a prodrug that is inactive in its initial form.[1] Once inside a cell, it is converted by host cellular enzymes into its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RMP or Favipiravir-RTP).[2][11] T-705-RMP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1] By mimicking purine nucleosides, T-705-RMP is incorporated into the growing viral RNA strand, leading to either the termination of RNA synthesis or lethal mutagenesis, which results in non-viable viral particles.[1][14]
Q2: What are typical EC50 and CC50 values for T-705?
A2: The EC50 and CC50 values for T-705 can vary significantly depending on the virus strain, cell line, and the specific assay conditions used.[6] It is crucial to determine these values empirically for your experimental system. Below are some reported values for reference:
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 0.08 - 17 | >1000 | >58 |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
| HCoV-NL63 | Caco-2 | 0.6203 | >1000 | >1612 |
| Influenza A (H3N2) | MDCK | 0.45 | Not Reported | Not Reported |
Note: This table provides a summary of reported values and should be used for guidance only. Actual values will be specific to your experimental conditions.[5][6][15][16]
Q3: How should I prepare and store T-705 for in vitro experiments?
A3: For optimal results, dissolve T-705 powder in a suitable solvent such as DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6] For each experiment, prepare fresh working dilutions of T-705 in pre-warmed cell culture medium.[6]
Q4: Which cell lines are recommended for T-705 experiments?
A4: The choice of cell line is critical and should be permissive to the virus you are studying. Commonly used cell lines for T-705 experiments include MDCK for influenza viruses and Vero E6 or Calu-3 for coronaviruses.[4][5] The efficiency of intracellular conversion to the active T-705-RMP can differ between cell lines, so it may be beneficial to screen multiple cell types.[6]
Q5: Can a high multiplicity of infection (MOI) affect the observed efficacy of T-705?
A5: Yes, a high MOI can lead to a higher apparent EC50 value.[6] This is because a large number of initial infectious particles can overwhelm the inhibitory capacity of the drug. For screening and determining the potency of antiviral compounds like T-705, it is recommended to use a low MOI (e.g., 0.01-0.1) to allow the inhibitory effects on viral replication to be more clearly observed over multiple cycles.[6]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of T-705 that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).
Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., Vero E6, MDCK)
-
Complete cell culture medium
-
T-705 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]
-
Prepare serial dilutions of T-705 in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used).[6]
-
Remove the medium from the cells and add 100 µL of the prepared T-705 dilutions or vehicle control to each well.
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).[17]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.[14]
Protocol 2: Plaque Reduction Assay
This protocol is a standard method for determining the antiviral efficacy of T-705 by quantifying the reduction in viral plaques.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of a susceptible cell line (e.g., Vero E6, MDCK)
-
Virus stock with a known titer
-
Serum-free medium
-
T-705 stock solution
-
Overlay medium (e.g., 2X MEM containing 1.6% agarose)[6]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)[14]
-
Formalin (10% in PBS) for fixing[14]
Procedure:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.[14]
-
Prepare serial dilutions of T-705 in serum-free medium.
-
Prepare a virus dilution that will yield 50-100 plaques per well.[6]
-
Remove the growth medium from the cells and wash once with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption, rocking the plates every 15 minutes.[14]
-
During the incubation, prepare the overlay medium containing the serial dilutions of T-705.
-
After the 1-hour incubation, remove the virus inoculum and add the overlay medium containing the different concentrations of T-705.[14]
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.[14]
-
Fix the cells by adding formalin and incubating for at least 30 minutes.[14]
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.[14]
-
Gently wash the wells with water and allow them to dry.[14]
-
Count the number of plaques in each well and calculate the EC50 as the concentration of T-705 that reduces the number of plaques by 50% compared to the virus-only control.[1]
Visualizations
Caption: Intracellular activation pathway of T-705 (Favipiravir).
Caption: Troubleshooting workflow for low T-705-RMP efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
addressing T-705RMP solubility and stability issues in experimental buffers
Welcome to the Technical Support Center for T-705RMP (Favipiravir Ribofuranosyl Monophosphate). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.
Disclaimer: Publicly available, quantitative data on the solubility and stability of this compound in various experimental buffers is limited. The information provided herein is based on general knowledge of ribonucleotide monophosphates and the available data for the parent compound, favipiravir (T-705). Researchers should consider the following as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What should I do?
Answer:
Issues with dissolving this compound are often related to its charge state and the pH of the buffer. As a phosphate-containing molecule, its solubility is pH-dependent.
Troubleshooting Steps:
-
Adjust the pH: this compound is expected to be more soluble at a pH above its pKa values. The phosphate group has pKa values in the range of 6-7. Therefore, adjusting the pH of your buffer to slightly alkaline (pH 7.5-8.5) can significantly improve solubility. Use small volumes of dilute NaOH to adjust the pH.
-
Use a suitable buffer: Consider using a buffer system that is effective in the neutral to slightly alkaline pH range, such as HEPES or Tris.
-
Gentle Warming: Gently warming the solution to 30-37°C may aid in dissolution. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation.
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and enhance dissolution.
-
Start with a small amount of solvent: Add a small amount of your buffer to the this compound powder to create a slurry before adding the rest of the volume. This can prevent clumping.
-
Consider an alternative salt form: If you are using a free acid form of this compound, switching to a more soluble salt form, such as an ammonium or sodium salt, may be beneficial.
FAQ 2: My this compound solution appears to be degrading over time. How can I improve its stability?
Answer:
The stability of this compound in solution can be affected by pH, temperature, and enzymatic activity.
Troubleshooting Steps:
-
Control the pH: Ribonucleotide monophosphates are generally most stable in a slightly acidic to neutral pH range (pH 4-7). Avoid strongly acidic or alkaline conditions, as these can catalyze the hydrolysis of the phosphate ester bond.
-
Optimize Storage Temperature: For short-term storage (hours to a few days), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use Nuclease-Free Water and Reagents: If working with enzymatic assays, ensure all your solutions and plasticware are nuclease-free to prevent enzymatic degradation of this compound.
-
Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to protect solutions from light by using amber vials or covering them with foil.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh on the day of the experiment to ensure the highest quality.
FAQ 3: Can I prepare a concentrated stock solution of this compound? What solvent should I use?
Answer:
Preparing a concentrated stock solution is recommended to avoid repeated weighing of small amounts of powder.
Recommended Solvents for Stock Solutions:
-
Nuclease-free water or a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 7.5): This is the preferred solvent for most applications.
-
DMSO: While the parent drug, favipiravir, is soluble in DMSO, there is no specific data for this compound. If you choose to use DMSO, be mindful of its potential effects on your downstream experiments and ensure the final concentration in your assay is low (typically <0.5%).
To prepare a stock solution:
-
Accurately weigh the required amount of this compound powder.
-
Add a small volume of the chosen solvent to the powder and vortex briefly.
-
Gradually add the remaining solvent to reach the desired concentration.
-
If necessary, adjust the pH to aid dissolution.
-
Filter-sterilize the solution through a 0.22 µm filter if it will be used in cell culture experiments.
-
Aliquot and store at -20°C or -80°C.
Data Presentation
| Solution | Temperature | Stability |
| Phosphate Buffered Saline (PBS) | 5°C | Stable for over 12 months |
| Phosphate Buffered Saline (PBS) | 25°C | Stable for up to 3 months |
| Phosphate Buffered Saline (PBS) | 40°C | Stable for up to 1 month |
| Normal Saline (NS) | 5°C | Stable for up to 1 week |
| Normal Saline (NS) | 25°C | Significant degradation after 1 week |
| Normal Saline (NS) | 40°C | Significant degradation after 1 week |
Experimental Protocols
Protocol 1: Generalized Procedure for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Nuclease-free water or 10 mM Tris-HCl, pH 7.5
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pH meter (optional)
-
0.1 M NaOH (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight of this compound should be obtained from the supplier's certificate of analysis).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add approximately 80% of the final volume of nuclease-free water or 10 mM Tris-HCl, pH 7.5.
-
Vortex the tube for 30-60 seconds to dissolve the powder.
-
If the powder does not fully dissolve, check the pH of the solution. If it is acidic, add 0.1 M NaOH dropwise while vortexing until the solution clears.
-
Once the this compound is completely dissolved, add the solvent to reach the final desired volume.
-
If for use in cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Generalized Procedure for Assessing the Stability of this compound in an Experimental Buffer
Materials:
-
10 mM this compound stock solution
-
Experimental buffer of interest (e.g., PBS, DMEM)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Mobile phase for HPLC (to be optimized based on the specific method)
-
Microcentrifuge tubes
Procedure:
-
Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your experimental buffer.
-
Prepare several aliquots of this 100 µM solution in microcentrifuge tubes.
-
Immediately after preparation (T=0), take one aliquot and analyze it by HPLC to determine the initial concentration and purity of this compound. This will be your baseline.
-
Place the remaining aliquots at the different temperatures you wish to test (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one aliquot from each temperature.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
-
Plot the percentage of the initial this compound concentration remaining versus time for each temperature.
-
From this data, you can determine the rate of degradation under your specific experimental conditions.
Visualizations
Caption: Intracellular activation pathway of Favipiravir to its active form, T-705RTP.
Caption: Troubleshooting workflow for this compound solubility issues.
identifying and mitigating off-target effects of T-705RMP in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of T-705RMP in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with T-705 (Favipiravir) and its active metabolite, this compound.
Issue 1: Unexpected or High Cytotoxicity Observed
Question: We are observing significant cell death in our uninfected control cells treated with T-705 at concentrations expected to be non-toxic. What could be the cause and how can we troubleshoot this?
Answer: Unexpected cytotoxicity can stem from several factors. A systematic approach is necessary to pinpoint the cause.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Recommended Steps:
-
Verify Drug Concentration and Purity:
-
Action: Confirm the correct calculation of T-705 dilutions. Use a validated method like HPLC to verify the concentration and purity of your T-705 stock solution.
-
Rationale: Errors in dilution calculations or degradation of the compound can lead to unexpectedly high concentrations being used.
-
-
Assess Mitochondrial Toxicity:
-
Action: Perform a mitochondrial toxicity assay, such as measuring ATP levels or assessing the activity of mitochondrial electron transport chain complexes.[1]
-
Rationale: Although this compound has a low affinity for human mitochondrial DNA polymerase (Pol γ) compared to some other nucleoside analogs, high concentrations or cell-type specific sensitivities could lead to mitochondrial dysfunction.[1]
-
-
Evaluate Inhibition of Host Cell Polymerases:
-
Action: If you suspect off-target polymerase inhibition, perform in vitro assays with purified human DNA and RNA polymerases in the presence of T-705RTP.
-
Rationale: T-705RTP is designed to be a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). However, at high concentrations, it could potentially interact with host polymerases.
-
-
Consider Cell Line-Specific Sensitivity:
-
Action: Test the cytotoxicity of T-705 in a different, well-characterized cell line to see if the effect is reproducible.
-
Rationale: The metabolic activation of T-705 to T-705RTP and the baseline expression of potential off-target proteins can vary significantly between cell lines.
-
Issue 2: Inconsistent Antiviral Activity
Question: We are observing variable or lower-than-expected antiviral efficacy of T-705 in our cellular assays. What are the potential reasons and solutions?
Answer: Inconsistent antiviral activity can be due to issues with the compound, the assay setup, or the virus itself.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent antiviral activity.
Recommended Steps:
-
Confirm Intracellular T-705RTP Levels:
-
Action: Measure the intracellular concentration of the active metabolite, T-705RTP, using a validated method like HPLC-MS/MS.[2]
-
Rationale: T-705 is a prodrug that requires intracellular conversion to its active triphosphate form.[3] Inefficient conversion in your specific cell line will result in low efficacy.
-
-
Assess Viral Susceptibility:
-
Action: Sequence the viral RdRp gene to check for mutations that may confer resistance.
-
Rationale: While resistance to T-705 is not commonly reported, it is a possibility, especially with prolonged viral culture in the presence of the drug.
-
-
Check for Competition with Purines:
-
Action: Review the composition of your cell culture medium. High concentrations of purines (adenosine, guanosine) can compete with T-705RTP for binding to the viral polymerase.[4]
-
Rationale: The antiviral effect of T-705 can be attenuated by the addition of purine nucleic acids, indicating that the viral RNA polymerase mistakenly recognizes T-705RTP as a purine nucleotide.[5]
-
-
Optimize Assay Timing:
-
Action: Perform a time-of-addition experiment to determine the optimal window for T-705 application to inhibit viral replication.
-
Rationale: The timing of drug addition relative to infection can significantly impact the observed efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
T-705 (Favipiravir) is a prodrug that is taken up by cells and converted into its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), by host cell enzymes.[3][6] T-705RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[3] The incorporation of T-705RTP into the nascent viral RNA chain can lead to chain termination or lethal mutagenesis, where the accumulation of mutations prevents the production of viable viral particles.[5]
Q2: What are the known off-target effects of this compound?
This compound is known to be a selective inhibitor of viral RdRp with significantly less activity against human polymerases.[5]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): this compound has a very weak inhibitory effect on host cell IMPDH, an enzyme involved in purine biosynthesis.[3] The concentration of T-705 required to inhibit intracellular GTP levels is about 100-fold higher than that of ribavirin, which is known for its IMPDH-mediated cytotoxicity.[6][7]
-
Mitochondrial Polymerase: While some nucleoside analogs can inhibit mitochondrial DNA polymerase γ (Pol γ), leading to toxicity, this compound has not been reported to have significant inhibitory activity against this enzyme at therapeutic concentrations.
Q3: How can I minimize the risk of off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of T-705 that achieves the desired antiviral effect.
-
Include Proper Controls: Always include uninfected cells treated with T-705 as a cytotoxicity control.
-
Confirm On-Target Engagement: Whenever possible, measure the intracellular levels of T-705RTP to correlate with the observed phenotype.
-
Use Orthogonal Approaches: Confirm key findings using a different antiviral with a distinct mechanism of action.
Quantitative Data Summary
Table 1: In Vitro Activity of T-705 and its Metabolites
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| T-705RTP | Influenza Virus RNA Polymerase | Enzyme Activity Assay | 0.14 | - |
| Ribavirin TP | Influenza Virus RNA Polymerase | Enzyme Activity Assay | 2.4 | - |
| This compound | IMP Dehydrogenase | Enzyme Activity Assay | 601 | - |
| Ribavirin MP | IMP Dehydrogenase | Enzyme Activity Assay | 3.9 | - |
Data compiled from Furuta et al., 2005.[3]
Table 2: Intracellular Accumulation of T-705RTP in MDCK Cells
| Extracellular T-705 (µM) | Intracellular T-705RTP (pmol/10^6 cells) after 24h |
| 1 | ~3 |
| 1000 | ~320 |
Data from Smee et al., 2009.[7]
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of T-705 that is toxic to the host cells.
-
Materials:
-
96-well cell culture plates
-
Host cell line of interest
-
T-705 stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of T-705 in culture medium.
-
Remove the medium from the cells and add the T-705 dilutions. Include a "cells only" control (no T-705).
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
-
2. Plaque Reduction Assay
This assay measures the antiviral activity of T-705 by quantifying the inhibition of virus-induced plaque formation.
-
Materials:
-
6- or 12-well cell culture plates
-
Confluent monolayer of host cells
-
Virus stock with a known titer
-
T-705 stock solution
-
Infection medium (low serum or serum-free)
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Infect confluent cell monolayers with a dilution of virus calculated to produce a countable number of plaques.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing various concentrations of T-705.
-
Incubate the plates for a period sufficient for plaque development (typically 2-3 days).
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each T-705 concentration compared to the virus control (no T-705).
-
Determine the EC50 value (the concentration that inhibits plaque formation by 50%).
-
3. Quantification of Intracellular T-705RTP by HPLC
This protocol outlines a method to measure the active form of T-705 within cells.
-
Materials:
-
Cultured cells treated with T-705
-
Methanol
-
Perchloric acid
-
Potassium hydroxide
-
Strong anion exchange (SAX) HPLC column
-
UV detector
-
-
Procedure:
-
After treating cells with T-705 for the desired time, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the intracellular metabolites using a methanol-based solution.
-
Precipitate proteins and cell debris with perchloric acid.
-
Neutralize the supernatant with potassium hydroxide.
-
Analyze the supernatant using a strong anion exchange HPLC system with UV detection to separate and quantify T-705RTP.[6][7] A more sensitive method using LC-MS/MS has also been described.[2]
-
Signaling Pathways and Workflows
Caption: Intracellular activation of T-705 and its interaction with viral and host targets.
References
- 1. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5’-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Intracellular T-705-RMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of intracellular T-705-RMP (Favipiravir-RTP), the active metabolite of the antiviral drug Favipiravir (T-705).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental workflow for quantifying intracellular T-705-RMP.
Frequently Asked Questions (FAQs)
Q1: Why is the intracellular concentration of T-705-RMP variable across different cell lines even with the same extracellular T-705 concentration?
A1: The conversion of the prodrug T-705 to its active triphosphate form, T-705-RMP, is dependent on host cell enzymes. The expression and activity of the necessary phosphoribosylating enzymes can vary significantly between different cell lines, leading to different efficiencies of intracellular activation. For instance, in MDCK cells, T-1105 (a non-fluorinated analogue of T-705) is more efficiently converted to its triphosphate form, whereas in A549, Vero, and HEK293T cells, T-705 activation is more efficient.[1] It is crucial to select a well-characterized cell line or to perform metabolic assays to confirm the conversion of T-705 to T-705-RMP in your chosen cell model.[2]
Q2: What are the primary challenges associated with the stability of T-705-RMP during sample preparation?
A2: T-705-RMP, like other phosphorylated nucleotides, is susceptible to enzymatic degradation by phosphatases released during cell lysis. It is also sensitive to temperature fluctuations. To mitigate these issues, it is essential to work quickly on ice, use cold solvents for extraction, and immediately store samples at -80°C. The half-life of T-705-RMP in cells after removal of extracellular T-705 has been reported to be approximately 5.6 hours, indicating a relatively slow catabolism within the cell but emphasizing the need for prompt and proper sample handling upon extraction.[3][4][5]
Q3: How do matrix effects impact the quantification of T-705-RMP by LC-MS/MS?
A3: Matrix effects occur when co-eluting endogenous cellular components suppress or enhance the ionization of T-705-RMP in the mass spectrometer's ion source, leading to inaccurate quantification.[6][7][8] Cellular extracts are complex matrices containing numerous small molecules, lipids, and proteins that can interfere with the analysis.[6][8] To minimize matrix effects, it is important to use an effective sample preparation method, such as solid-phase extraction (SPE), and to employ a stable isotope-labeled internal standard that co-elutes with T-705-RMP and experiences similar matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Detectable T-705-RMP Signal | Inefficient intracellular conversion of T-705. | Confirm the expression of necessary metabolic enzymes in your cell line. Consider using a different cell line known for efficient T-705 metabolism (e.g., A549, Vero).[1] |
| Degradation of T-705-RMP during sample preparation. | Ensure all steps are performed on ice with pre-chilled solvents. Minimize the time between cell lysis and sample freezing. | |
| Insufficient sensitivity of the analytical method. | Optimize MS parameters for T-705-RMP detection. Ensure the LC method provides sharp peaks for good signal-to-noise. | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload or contamination. | Dilute the sample or inject a smaller volume. Flush the column with a strong solvent to remove contaminants.[9][10] |
| Improper mobile phase composition. | Ensure the mobile phase pH is appropriate for the analyte and that it is properly degassed.[11][12] | |
| Sample solvent is too strong. | Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[9] | |
| High Variability Between Replicates | Inconsistent cell counting or sample volume. | Use a precise method for cell counting and ensure accurate pipetting of all solutions. |
| Incomplete or inconsistent cell lysis and extraction. | Standardize the lysis and extraction procedure. Ensure complete cell disruption and consistent extraction times. | |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard to normalize for variations in matrix effects.[6] | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure consistent mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if performance continues to decline after cleaning. |
Quantitative Data Summary
The following table summarizes the relationship between the extracellular concentration of T-705 and the intracellular accumulation of its active metabolite, T-705-RMP, in Madin-Darby canine kidney (MDCK) cells after 24 hours of incubation.
| Extracellular T-705 Concentration (µM) | Intracellular T-705-RMP Concentration (pmol/10⁶ cells) |
| 1 | ~3 |
| 32 | ~20 |
| 100 | ~70 |
| 320 | ~150 |
| 1000 | ~320 |
Data adapted from Smee et al., 2009.[3][4]
Experimental Protocols
1. Intracellular Extraction of T-705-RMP from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from Challenger et al., 2022.[13]
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting: Resuspend the PBMC pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and perform an accurate cell count.
-
Cell Lysis:
-
Centrifuge the required number of cells (e.g., 2 x 10⁶ cells) and discard the supernatant.
-
Resuspend the cell pellet in 477.5 µL of ice-cold methanol-water (70:30, v/v).
-
-
Protein Precipitation: Add acetonitrile to precipitate cellular components.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitate.
-
Supernatant Collection: Carefully transfer the supernatant containing T-705-RMP to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute T-705-RMP using an appropriate elution solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Storage: Store the extracted samples at -80°C until analysis.
2. LC-MS/MS Quantification of T-705-RMP
This method is based on the parameters described by Challenger et al., 2022.[13]
-
LC Column: ThermoFisher Biobasic AX™ (5 µm; 50 × 1 mm) or equivalent anion exchange column.
-
Mobile Phase A: 10 mM ammonium acetate in acetonitrile:water (30:70, v/v), adjusted to pH 5.5 with acetic acid.
-
Mobile Phase B: 20 mM ammonium acetate in acetonitrile:water (30:70, v/v), adjusted to pH 10.5 with ammonium hydroxide.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-0.5 min: 15% B
-
0.5-3.5 min: Gradient to 90% B
-
3.5-6.5 min: Hold at 100% B
-
6.5-12 min: Re-equilibrate at 15% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for T-705-RMP and the internal standard.
Visualizations
Caption: Intracellular activation pathway of Favipiravir (T-705).
Caption: Experimental workflow for T-705-RMP quantification.
References
- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. restek.com [restek.com]
- 10. zefsci.com [zefsci.com]
- 11. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. scienceopen.com [scienceopen.com]
selecting appropriate cell lines for T-705RMP efficacy studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and conducting efficacy studies for T-705RMP (Favipiravir-RTP), the active form of Favipiravir.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the active, phosphoribosylated form of the antiviral drug Favipiravir (T-705).[1][2][3] It functions as a purine analogue that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a broad range of RNA viruses, thereby preventing viral genome replication and transcription.[1][2][3][4]
Q2: Which viruses are susceptible to this compound?
A2: this compound has demonstrated efficacy against a variety of RNA viruses, including influenza A, B, and C viruses (including strains resistant to other antivirals), SARS-CoV-2, Ebola virus, arenaviruses, bunyaviruses, and filoviruses.[1][2][3][4][5]
Q3: How do I choose the right cell line for my this compound efficacy study?
A3: The choice of cell line is critical and depends on the virus you are studying. The ideal cell line should be highly permissive to viral infection and replication, and suitable for the chosen antiviral assay. See the tables below for recommended cell lines for specific viruses.
Q4: What are the standard assays to determine the antiviral efficacy of this compound?
A4: Common in vitro assays include the plaque reduction assay, TCID50 (50% Tissue Culture Infectious Dose) assay, and viral load quantification by qPCR. These assays measure the reduction in infectious virus particles or viral genetic material in the presence of the drug.
Q5: Are there known resistance mechanisms to this compound?
A5: Yes, mutations in the viral RNA polymerase can confer resistance to Favipiravir. For example, a K229R mutation in the PB1 subunit of the influenza virus RdRp has been shown to confer resistance.[1][2][6][7] It is important to monitor for the emergence of resistance during in vitro studies.
Recommended Cell Lines for this compound Efficacy Studies
| Virus | Recommended Cell Lines | Key Considerations |
| Influenza Virus | MDCK (Madin-Darby Canine Kidney) | Gold standard for influenza virus isolation and propagation.[8][9][10] Highly susceptible to a wide range of influenza strains.[8] Some sub-lines like MDCK-SIAT1 show improved isolation rates. |
| A549 (Human Lung Carcinoma) | A human cell line relevant for respiratory viruses. May be less permissive than MDCK for some influenza strains. | |
| SARS-CoV-2 | Vero E6 (African Green Monkey Kidney) | Highly susceptible to SARS-CoV-2 and produces clear cytopathic effects (CPE).[11][12] Lacks an interferon response, which can lead to high viral titers but may not fully represent the in vivo immune response. Expresses high levels of the efflux pump P-glycoprotein (Pgp), which may affect the intracellular concentration of this compound; using Pgp inhibitors or a Pgp-knockout cell line may be necessary.[13][14] |
| Calu-3 (Human Lung Adenocarcinoma) | A human lung cell line that expresses endogenous ACE2 and TMPRSS2, providing a more physiologically relevant model for SARS-CoV-2 entry.[15] | |
| Huh7 (Human Hepatocellular Carcinoma) | Permissive to SARS-CoV-2 replication.[16] | |
| Ebola Virus | Vero E6 | Commonly used for Ebola virus studies due to its high susceptibility. |
| Huh7 | Has been used in Ebola virus research. |
Quantitative Data: In Vitro Efficacy of Favipiravir
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 | [17] |
| Influenza A (H3N2) | MDCK | Plaque Reduction | 0.45 | [17] |
| Influenza B | MDCK | Plaque Reduction | 0.03 - 3.53 µg/ml | [4] |
| SARS-CoV-2 | Vero E6 | Virus Yield Reduction | 61.88 | [11][18] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | ~100-400 | [19][20] |
EC50 values can vary depending on the viral strain, assay conditions, and cell line passage number.
Experimental Protocols
Plaque Reduction Assay (Influenza Virus in MDCK Cells)
This protocol is adapted from established methods.[21][22][23]
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayer with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C.
-
Drug Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.
-
Overlay: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing the desired concentration of this compound and TPCK-treated trypsin (to activate the influenza hemagglutinin).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 Assay (SARS-CoV-2 in Vero E6 Cells)
This protocol is based on standard virological procedures.[24][25][26]
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound. Prepare a dilution of SARS-CoV-2 stock that will cause a cytopathic effect (CPE) in most wells.
-
Infection and Treatment: Add the diluted this compound to the wells, followed by the virus. Include appropriate controls (cells only, virus only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
CPE Observation: Observe the wells for the presence of CPE using a microscope.
-
Analysis: Determine the TCID50 using the Reed-Muench or Spearman-Kärber method. The EC50 is the concentration of this compound that reduces the viral titer by 50%.
Viral Load Determination by qPCR
-
Sample Collection: At desired time points post-infection, collect cell culture supernatants or cell lysates.
-
RNA Extraction: Extract viral RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the viral genome.
-
Quantification: Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.
-
Analysis: Compare the viral load in treated samples to untreated controls to determine the inhibitory effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity | - this compound concentration is too high. - Cell line is particularly sensitive. - Contamination. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) and use this compound at concentrations well below this value. - Test a different, more robust cell line. - Check for mycoplasma or bacterial contamination. |
| Inconsistent EC50 Values | - Variability in cell passage number or confluency. - Inconsistent virus stock titer. - Pipetting errors. - Presence of efflux pumps (e.g., Pgp in Vero E6 cells) affecting intracellular drug concentration. | - Use cells within a defined passage number range and ensure consistent confluency at the time of infection. - Titer the virus stock before each experiment. - Use calibrated pipettes and be meticulous with dilutions. - For Vero E6 cells, consider using a Pgp inhibitor or a Pgp-knockout cell line.[13][14] |
| No Antiviral Effect Observed | - this compound concentration is too low. - Emergence of a resistant viral strain. - Inactive this compound. - The virus is not susceptible. | - Test a wider range of this compound concentrations. - Sequence the viral genome to check for mutations in the RdRp. - Verify the quality and activity of the this compound. - Confirm the susceptibility of the virus to this compound in a different, validated system if possible. |
| Low Viral Titer or Poor Plaque Formation | - Cell line is not highly permissive. - Suboptimal infection conditions (e.g., MOI too low, incorrect temperature). - Inactivated virus stock. | - Use a more permissive cell line (see tables above). - Optimize the multiplicity of infection (MOI) and incubation conditions. - Titer the virus stock to ensure it is viable. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Intracellular activation of Favipiravir to T-705RTP and inhibition of viral RdRp.
Influenza Virus Replication Cycle & this compound Intervention
Caption: Overview of the influenza virus replication cycle and the point of T-705RTP inhibition.
SARS-CoV-2 Replication Cycle & this compound Intervention
Caption: SARS-CoV-2 replication cycle and the inhibitory action of T-705RTP.
Ebola Virus Replication Cycle & this compound Intervention
Caption: Ebola virus replication cycle highlighting T-705RTP's inhibitory targets.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. web.stanford.edu [web.stanford.edu]
- 4. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola - Wikipedia [en.wikipedia.org]
- 6. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture-based influenza vaccines: A necessary and indispensable investment for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Published in Antiviral Res: A VeroE6 cell line not requiring Pgp inhibitors to evaluate SARS-CoV-2 antivirals - IMI CARE [imi-care.eu]
- 14. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccjm.org [ccjm.org]
- 17. selleckchem.com [selleckchem.com]
- 18. The Anti-Influenza Virus Drug Favipiravir Has Little Effect on Replication of SARS-CoV-2 in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 22. Influenza virus plaque assay [protocols.io]
- 23. protocols.io [protocols.io]
- 24. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.4. SARS-COV-2 Inactivation Test [bio-protocol.org]
- 26. 50% Tissue Culture Infectious Dose (TCID50) for SARS-CoV-2 [protocols.io]
interpreting unexpected results in T-705RMP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-705 (Favipiravir) and its active metabolite, T-705RMP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T-705 (Favipiravir)?
A1: T-705 is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2][3][4][5] T-705-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of many RNA viruses.[1][2][4][5] By mimicking purine nucleosides, T-705-RTP is mistakenly incorporated into the nascent viral RNA strand, leading to chain termination or lethal mutagenesis, which ultimately inhibits viral proliferation.[1][6][7][8][9]
Q2: My in vitro antiviral assay shows lower than expected efficacy for T-705. What could be the cause?
A2: The antiviral activity of T-705 can be significantly attenuated by the presence of purine nucleosides or purine bases in the cell culture medium.[1][3] T-705-RTP competes with purine nucleotides (ATP and GTP) for incorporation into the viral RNA by RdRp.[7][9] High concentrations of purines in the experimental setup can outcompete T-705-RTP, leading to reduced antiviral effect. It is advisable to use a medium with well-defined and controlled nucleoside concentrations.
Q3: I am observing a decrease in viral RNA copies, but the reduction in infectious virus particles is much more significant. Is this an expected result?
A3: Yes, this is a documented phenomenon with T-705. At lower concentrations, T-705 can act as a viral mutagen, leading to an accumulation of mutations in the viral genome.[6][10] This "lethal mutagenesis" results in the production of non-infectious viral particles.[10][11] Therefore, you may observe a relatively high number of viral RNA copies (as measured by RT-qPCR) but a disproportionately low titer of infectious virus (as measured by plaque assay or TCID50).[10][11]
Q4: Is this compound itself active, or does it require further conversion?
A4: this compound (the monophosphate form) is an intermediate in the metabolic activation of T-705 and is not the final active compound.[1][2] It must be further phosphorylated to the triphosphate form, T-705-RTP, to inhibit the viral RdRp.[1][2][12] Studies have shown that T-705 and this compound do not significantly inhibit influenza RdRp activity.[1][12]
Q5: Are there any known off-target effects of T-705 or its metabolites?
A5: this compound has been shown to weakly inhibit cellular inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanine nucleotides.[2][13] However, its inhibitory effect is significantly weaker (approximately 150-fold) than that of ribavirin monophosphate.[2][13][14] This suggests that IMPDH inhibition is not the primary mechanism of action for T-705's antiviral activity.[2] Additionally, some studies have reported hyperuricemia as a clinical side effect.[15][16]
Q6: Can viruses develop resistance to T-705?
A6: While developing resistance to T-705 appears to be more difficult for viruses compared to other antivirals, it is possible.[17] Laboratory studies have shown that mutations in the viral RdRp, such as the K229R mutation in the PB1 subunit of influenza virus, can confer resistance to favipiravir.[18] However, this resistance may come at a cost to viral fitness, which can sometimes be compensated for by additional mutations.[18]
Troubleshooting Guide
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Low Antiviral Potency | High concentration of purines (adenosine, guanosine) in the cell culture medium competing with T-705-RTP. | - Use a defined cell culture medium with known and controlled nucleoside concentrations.- Perform a dose-response experiment with varying concentrations of purines to confirm competition. |
| High Cytotoxicity | - T-705 concentration is too high.- Cell line is particularly sensitive. | - Determine the 50% cytotoxic concentration (CC50) for your specific cell line.- Ensure the therapeutic concentrations used are well below the CC50.- Some prodrugs of T-705 have shown higher cytotoxicity.[19] |
| Inconsistent Results Between Assays (e.g., RT-qPCR vs. Plaque Assay) | Lethal mutagenesis effect of T-705 leading to the production of non-infectious virions. | - This is an expected outcome of T-705's mechanism of action.[10][11]- Report both viral RNA levels and infectious virus titers to fully characterize the antiviral effect. |
| No Antiviral Effect | - Inefficient conversion of T-705 to its active triphosphate form (T-705-RTP) in the chosen cell line.- The target virus's RdRp is not susceptible to T-705-RTP. | - Verify the metabolic capacity of your cell line to phosphorylate T-705.[20]- If possible, quantify intracellular T-705-RTP levels using HPLC.[20][21][22]- Test T-705 against a known susceptible virus as a positive control. |
| Drug Instability | Degradation of T-705 or its metabolites under experimental conditions. | - Prepare fresh stock solutions of T-705 for each experiment.- Follow recommended storage conditions for the compound.- Be aware of potential degradation under harsh conditions (e.g., strong acid/base, high temperature).[23] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of T-705 and its Metabolites
| Compound | Target | Assay | IC50 Value | Reference |
| T-705-RTP | Influenza Virus RdRp | [α-³²P]GTP incorporation | 0.341 µM | [2] |
| T-705-RTP | Influenza Virus RdRp | Labeled GTP incorporation | 0.14 µM | [13] |
| Ribavirin TP | Influenza Virus RdRp | Labeled GTP incorporation | 2.4 µM | [13] |
| This compound | IMP Dehydrogenase | Enzyme inhibition assay | 601 µM | [2] |
| Ribavirin-MP | IMP Dehydrogenase | Enzyme inhibition assay | 3.9 µM | [2] |
| T-705 | Influenza A (H1N1) | Plaque Reduction (MDCK cells) | 0.03 – 0.79 µg/ml (0.19 – 5.0 µM) | [2] |
Table 2: Intracellular Metabolism of T-705
| Parameter | Value | Cell Line | Conditions | Reference |
| T-705-RTP accumulation | 3 to 320 pmol/10⁶ cells | Uninfected MDCK cells | 1–1000 µM extracellular T-705 for 24 h | [20][22][24] |
| Time to max T-705-RTP level | ~9 hours | Uninfected MDCK cells | Extracellular T-705 treatment | [20][22][24] |
| T-705-RTP catabolism half-life | 5.6 ± 0.6 hours | MDCK cells | After removal of extracellular T-705 | [20][22][24] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Plaque Reduction Assay (Influenza Virus)
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.[19]
-
Drug Preparation: Prepare serial dilutions of T-705 in infection medium (e.g., MEM with 0.2% BSA and 1 µg/mL TPCK-treated trypsin).[19]
-
Virus Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2x medium (containing the appropriate drug concentration) and 1.2% agarose.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well and calculate the 50% effective concentration (EC50).
Protocol 2: Quantification of Intracellular T-705-RTP by HPLC
-
Cell Culture and Treatment: Culture cells (e.g., MDCK) to near confluence and treat with various concentrations of T-705 for a specified duration (e.g., 24 hours).[20][21]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable extraction method, such as with 60% methanol or perchloric acid, to extract the intracellular metabolites.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant and, if necessary, neutralize it.
-
HPLC Analysis: Analyze the samples using a strong anion exchange (SAX) HPLC column.[22]
-
Detection and Quantification: Use a UV detector to monitor the elution of T-705-RTP (wavelength typically around 360 nm).[21] Quantify the amount of T-705-RTP by comparing the peak area to a standard curve generated with a known concentration of the compound.
Visualizations
Caption: Intracellular activation pathway of T-705 (Favipiravir).
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-705 (favipiravir) induces lethal mutagenesis in influenza A H1N1 viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 13. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells | Scilit [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of T-705RMP and Remdesivir: A Mechanistic Showdown
A deep dive into the mechanisms of two pivotal antiviral agents, T-705RMP (Favipiravir-RTP) and Remdesivir, reveals distinct strategies in combating viral replication. This guide provides a comprehensive comparison of their modes of action, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Both this compound, the active form of Favipiravir, and Remdesivir are nucleotide analog prodrugs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. However, their pathways to activation and ultimate inhibitory actions diverge significantly, leading to different antiviral profiles.[1][2][3][4]
Mechanism of Action: A Tale of Two Strategies
This compound (Favipiravir-RTP): The Mutagenic Mimic
Favipiravir, administered as a prodrug, readily enters host cells and is converted into its active triphosphate form, this compound or Favipiravir-RTP.[3] This conversion is a crucial step for its antiviral activity. Once activated, this compound acts as a purine analog, mimicking both guanosine and adenosine. This dual mimicry allows it to be incorporated into the nascent viral RNA chain by the RdRp.[2]
The primary mechanism of action for this compound is lethal mutagenesis .[5] By incorporating into the viral genome, it introduces mutations at a high frequency. This increase in the mutation rate beyond a tolerable threshold for the virus leads to the production of non-viable viral progeny, a phenomenon known as "error catastrophe."[2] Some studies also suggest that at higher concentrations, this compound can cause chain termination, though lethal mutagenesis is considered its predominant effect.[1][2]
Remdesivir: The Delayed Chain Terminator
Remdesivir, another prodrug, is also metabolized within the host cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[6] As an adenosine analog, RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the RdRp.[6][7]
The hallmark of Remdesivir's mechanism is delayed chain termination .[7][8] After its incorporation into the RNA chain, the viral polymerase can add a few more nucleotides before synthesis is halted.[7][8] This delayed termination is thought to be caused by a steric clash between the drug molecule and the polymerase enzyme.[8] This mechanism effectively prevents the completion of viral RNA replication.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the in vitro efficacy of Favipiravir and Remdesivir against various RNA viruses.
Table 1: In Vitro Antiviral Activity (EC50 in µM)
| Virus | Cell Line | Favipiravir (EC50 in µM) | Remdesivir (EC50 in µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 61.88 | 0.77 | [3][9] |
| HCoV-NL63 | LLC-MK2 | >100 | 0.3806 | [3][9] |
| Ebola Virus | Huh-7 | - | 0.086 | [3] |
| Influenza A | MDCK | 0.16 | - | [3] |
Table 2: Cytotoxicity and Selectivity Index
| Drug | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Remdesivir | LLC-MK2 | 21.78 | 57.22 | [9] |
Experimental Protocols
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay biochemically assesses the direct inhibitory effect of the active triphosphate forms of the drugs on the viral polymerase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a synthetic RNA template-primer, reaction buffer (containing salts and a reducing agent), and the active triphosphate form of the inhibitor (this compound or RDV-TP) at various concentrations.
-
Initiation: Start the reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analysis: The newly synthesized RNA products are separated by gel electrophoresis. The amount of incorporated labeled nucleotide is quantified using phosphorimaging or fluorescence scanning.
-
Data Interpretation: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated.
Plaque Reduction Assay
This cell-based assay determines the ability of a drug to inhibit viral replication and spread.[1][10][11]
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus.
-
Drug Treatment: After a brief adsorption period, remove the virus inoculum and add cell culture medium containing serial dilutions of the test compound (Favipiravir or Remdesivir).
-
Overlay: Cover the cells with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The 50% effective concentration (EC50) is determined.[1][10][11]
Quantification of Intracellular Triphosphate Levels by LC-MS/MS
This method quantifies the intracellular concentration of the active triphosphate forms of the drugs.[12][13]
Methodology:
-
Cell Treatment: Treat cultured cells with the parent drug (Favipiravir or Remdesivir) for a specified time.
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites.
-
Sample Cleanup: Use solid-phase extraction to purify the triphosphate metabolites from the cell lysate.
-
LC-MS/MS Analysis: Analyze the purified samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the specific triphosphate metabolites.[12][13]
-
Data Interpretation: Determine the intracellular concentration of the active drug form.
Mandatory Visualization
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RNA-dependent RNA polymerase and remdesivir [numon.pdbj.org]
- 7. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5’-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
A Head-to-Head Comparison of T-705RMP and Oseltamivir Against Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent antiviral compounds against the influenza virus: T-705RMP (the active form of Favipiravir) and oseltamivir. The following sections detail their mechanisms of action, comparative efficacy based on in vitro and in vivo studies, and the experimental protocols underlying the presented data.
Mechanism of Action: A Tale of Two Targets
This compound and oseltamivir combat influenza through distinct molecular mechanisms, targeting different stages of the viral life cycle.
T-705 (Favipiravir): T-705 is a prodrug that is intracellularly converted into its active form, T-705-ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] T-705RTP functions as a purine analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1][2][3][4] This inhibition occurs at an early to middle stage of the viral replication cycle and disrupts viral genome replication and transcription.[1][2][3][5] A key advantage of this mechanism is its activity against influenza A, B, and C viruses, as well as against strains resistant to other antivirals like oseltamivir.[6]
Oseltamivir: Oseltamivir is also a prodrug, metabolized in the liver to its active form, oseltamivir carboxylate.[7][8][9] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of infected cells.[7][8][9][10][11] By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.[7][9] Its efficacy is primarily against influenza A and B viruses.[8][10]
Signaling Pathway and Drug Intervention
The following diagrams illustrate the points of intervention for T-705RTP and Oseltamivir Carboxylate within the influenza virus life cycle.
Caption: Influenza virus life cycle and points of antiviral intervention.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo comparative data for T-705 and oseltamivir.
Table 1: In Vitro Antiviral Activity
| Virus Strain | T-705 IC₅₀ (µg/mL) | Oseltamivir (GS 4071) IC₅₀ (µg/mL) | Reference |
| Influenza A/PR/8/34 (H1N1) | 0.013 - 0.48 | 0.00017 - 0.68 | [6] |
| Influenza A/Suita/1/89 (H1N1) | 0.013 - 0.48 | 0.00017 - 0.68 | [6] |
| Influenza A/Kitakyushu/159/93 (H3N2) | 0.013 - 0.48 | 0.00017 - 0.68 | [6] |
| Influenza A/Kaizuka/2/65 (H2N2) | Not specified | 0.68 | [6] |
| Influenza B/Lee/40 | 0.039 - 0.089 | 0.0063 - 0.031 | [6] |
| Influenza B/Ibaraki/2/85 | 0.039 - 0.089 | 0.0063 - 0.031 | [6] |
| Influenza C/Ann Arbor/1/50 | 0.030 - 0.057 | >100 | [6] |
| Oseltamivir-Resistant A/PR/8/34 | 0.095 | Not specified | [6] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GS 4071 is the active form of oseltamivir.
Table 2: In Vivo Efficacy in a Mouse Model (Influenza A/PR/8/34)
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Key Findings | Reference |
| T-705 | 200 | 100 | Completely prevented death with high challenge dose. | [12][13] |
| T-705 | 400 | 100 | Completely prevented death with high challenge dose. | [12][13] |
| Oseltamivir | Not specified | 7 - 21 | Significantly lower survival rates compared to T-705 with high challenge dose. | [12][13] |
| T-705 (Delayed Treatment at 25h) | 200 | 71 | Comparable to oseltamivir in delayed treatment scenarios. | [12] |
| Oseltamivir (Delayed Treatment at 25h) | 200 | 50 | Comparable to T-705 in delayed treatment scenarios. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparative studies.
In Vitro Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).
Caption: Workflow for a plaque reduction assay.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to form a confluent monolayer in 6-well plates.[6]
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza virus.[6]
-
Drug Application: Immediately after infection, the medium is replaced with an overlay medium containing serial dilutions of the test compounds (T-705 or oseltamivir's active form, GS 4071).[6]
-
Incubation: The plates are incubated to allow for viral replication and plaque formation. For instance, incubation for 72 hours was used in some studies.[12][13][14]
-
Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.
-
Data Analysis: The number of plaques is counted for each drug concentration, and the IC₅₀ value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.
In Vivo Mouse Model of Influenza Infection
Animal models are essential for evaluating the in vivo efficacy of antiviral drugs.
Caption: Experimental workflow for an in vivo mouse influenza model.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6 or BALB/c) are used.[15][16][17]
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of an influenza virus strain (e.g., A/PR/8/34).[6][12][13]
-
Antiviral Treatment: Treatment with T-705, oseltamivir, or a placebo is initiated at various time points post-infection (e.g., 2, 24, 48, 72, or 96 hours).[16][17] The drugs are typically administered orally twice daily for a period of 5 to 7 days.[16][18]
-
Monitoring and Endpoints: The primary endpoints are survival rate and mean day to death. Secondary endpoints include changes in body weight and viral titers in the lungs, which are determined by plaque assay on lung homogenates.[6][15]
Conclusion
This compound and oseltamivir represent two effective, yet mechanistically different, approaches to influenza treatment. T-705's unique mode of action as an RdRp inhibitor provides a broader spectrum of activity, including against influenza C and oseltamivir-resistant strains. In preclinical models with high viral loads, T-705 has demonstrated superior efficacy in preventing mortality compared to oseltamivir.[12][13] However, in delayed treatment scenarios, their efficacies are comparable.[12] The distinct mechanisms of these two drugs also suggest potential for combination therapy, which has shown synergistic effects in some studies.[18][19][20][21][22][23] This comparative guide underscores the importance of continued research and development of novel antiviral agents with diverse mechanisms of action to combat the ever-evolving threat of influenza.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 10. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 11. Oseltamivir - Wikipedia [en.wikipedia.org]
- 12. abidipharma.com [abidipharma.com]
- 13. In vitro and in vivo activities of T-705 and oseltamivir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combination Therapy with Oseltamivir and Favipiravir Delays Mortality but Does Not Prevent Oseltamivir Resistance in Immunodeficient Mice Infected with Pandemic A(H1N1) Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinations of Oseltamivir and T-705 Extend the Treatment Window for Highly Pathogenic Influenza A(H5N1) Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of the combination of favipiravir (T-705) and oseltamivir on influenza A virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Effectiveness of Combined Favipiravir and Oseltamivir Therapy Versus Oseltamivir Monotherapy in Critically Ill Patients With Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Severe influenza: favipiravir plus oseltamivir vs oseltamivir alone [medscape.co.uk]
- 23. Combination Of Favipiravir And Oseltamivir Appears More Effective Than Oseltamivir Alone For Severe Influenza, Research Indicates [ascp.org]
validating the antiviral activity of T-705RMP against oseltamivir-resistant influenza strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of oseltamivir-resistant influenza virus strains presents a significant challenge to global public health. This guide provides a comprehensive comparison of the antiviral activity of T-705RMP, the active phosphorylated form of Favipiravir (T-705), against oseltamivir-resistant influenza strains, supported by experimental data and detailed protocols. This compound targets the viral RNA-dependent RNA polymerase (RdRp), offering a distinct mechanism of action compared to neuraminidase inhibitors like oseltamivir.[1][2] This fundamental difference underlies its efficacy against strains that have developed resistance to oseltamivir.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of T-705 (Favipiravir) and oseltamivir has been evaluated against various influenza A and B virus strains, including those with known oseltamivir resistance mutations such as H275Y in the neuraminidase (NA) protein. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from in vitro studies, demonstrating the sustained activity of T-705 against oseltamivir-resistant viruses.
Table 1: Antiviral Activity (EC50) of Favipiravir against Oseltamivir-Sensitive and -Resistant Influenza A(H1N1) Viruses
| Virus Strain | Oseltamivir Resistance Status (H275Y mutation) | Favipiravir EC50 (µM) | Oseltamivir EC50 (µM) | Reference |
| A/California/07/2009 | Sensitive | 1.9 - 7.8 | 0.2 - 1.1 | [3] |
| A/Hong Kong/2369/2009 | Resistant | 7.8 | >10 | [3] |
| A/Luhansk/18/2008 | Resistant | 2.93 | Resistant | [4][5] |
| A/Bethesda/956/2006 | Resistant | 1.21 | Resistant | [5] |
Table 2: Antiviral Activity (EC50) of Favipiravir against Other Influenza Virus Strains
| Virus Strain | Oseltamivir Resistance Status | Favipiravir EC50 (µM) | Reference |
| Seasonal A(H3N2) | Varies | 0.45 - 5.99 | [5] |
| Influenza B | Varies | 0.57 - 5.3 | [5] |
| Avian A(H5N1) | Varies | 1.27 - 5.22 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and oseltamivir.
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., influenza A/PR/8/34)
-
T-705 (Favipiravir) and Oseltamivir
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.[6]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayers and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or Avicel) containing different concentrations of the antiviral compounds (T-705 or oseltamivir).[6][7]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until visible plaques are formed.[7]
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Neuraminidase (NA) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against the viral neuraminidase enzyme.
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Oseltamivir carboxylate (active form of oseltamivir)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Virus Titration: Determine the optimal dilution of the virus stock that yields a strong fluorescent signal.[8][9]
-
Compound Dilution: Prepare serial dilutions of the test compounds (oseltamivir carboxylate).
-
Incubation: In a black 96-well plate, incubate the diluted virus with the serially diluted compounds for 45 minutes at room temperature.[8]
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.[8][9]
-
Termination and Reading: Stop the reaction by adding the stop solution and measure the fluorescence (Excitation: 355 nm, Emission: 460 nm).[8]
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC50 is the concentration that reduces NA activity by 50%.[8]
Visualizing the Mechanisms of Action
The distinct mechanisms of action of this compound and oseltamivir are crucial to understanding the efficacy of this compound against oseltamivir-resistant strains.
Caption: Mechanism of action of T-705 (Favipiravir).
Caption: Mechanism of action of Oseltamivir.
Caption: General experimental workflow for antiviral assays.
References
- 1. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gbcbiotech.com [gbcbiotech.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Influenza virus plaque assay [protocols.io]
- 7. abidipharma.com [abidipharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between T-705RMP and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of T-705RMP, the active form of the antiviral drug Favipiravir (T-705), with other nucleoside analogs. Understanding the potential for cross-resistance is crucial for the development of effective antiviral strategies and the management of drug-resistant viral strains. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows.
Mechanism of Action of T-705 (Favipiravir)
Favipiravir is a prodrug that is intracellularly converted to its active form, T-705-ribofuranosyl-5'-triphosphate (T-705RTP), with this compound being a key intermediate.[1] T-705RTP functions as a purine analog, competing with adenosine and guanosine triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][3] This incorporation can lead to two primary antiviral outcomes: chain termination, which halts further RNA synthesis, or lethal mutagenesis, where the incorporated analog induces a high rate of G-to-A and C-to-U transition mutations in the viral genome, rendering the progeny virions non-viable.[3][4]
Cross-Resistance Profile of this compound
Data on the cross-resistance between T-705 and other nucleoside analogs is most detailed in studies involving influenza viruses, particularly in comparison to ribavirin. Resistance to Favipiravir in influenza A virus has been associated with a specific mutation, K229R, in the PB1 subunit of the RdRp, which can be compensated for by a P653L mutation in the PA subunit to restore viral fitness.[5][6]
This compound vs. Ribavirin
A key finding in cross-resistance studies is that the mechanism of resistance to Favipiravir does not typically confer resistance to ribavirin.[7] This is attributed to their distinct primary mechanisms of action. While T-705RTP directly targets the viral polymerase, ribavirin's anti-influenza activity is largely due to the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of the guanosine triphosphate (GTP) pool.[8]
Studies have shown that the K229R mutation in influenza virus, which confers resistance to Favipiravir, does not cause resistance to ribavirin.[7] This suggests that combination therapy with Favipiravir and ribavirin could be a viable strategy to combat influenza infections and mitigate the emergence of resistance.[7]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of Favipiravir and Ribavirin against various RNA viruses, including strains with resistance to other classes of antivirals.
Table 1: Comparative Antiviral Activity of Favipiravir and Ribavirin against Influenza Viruses
| Virus Strain | Adamantane Phenotype | Oseltamivir Phenotype | Zanamivir Phenotype | NA Mutation | Favipiravir EC50 (μM) | Ribavirin EC50 (μM) |
| A/Georgia/17/2006 (H1N1) | Sensitive | Sensitive | Sensitive | 1.46 ± 0.02 | 4.92 ± 0.25 | |
| B/Memphis/20/1996 | Resistant | N/A | Resistant | R152K | 0.57 ± 0.06 | N/A |
| B/Rochester/01/2001 | Resistant | N/A | Sensitive | 1.40 ± 0.06 | N/A | |
| B/Rochester/01/2001 | Resistant | N/A | Resistant | D198N | 1.72 ± 0.06 | N/A |
| B/New York/22/2008 | Resistant | N/A | Sensitive | 5.30 ± 0.06 | N/A | |
| B/Illinois/03/2008 | Resistant | N/A | Resistant | E119A | 3.00 ± 0.19 | N/A |
| B/Illinois/47/2005 | Resistant | N/A | Sensitive | 4.01 ± 0.06 | N/A | |
| B/Michigan/20/2005 | Resistant | N/A | Resistant | H274Y | 5.03 ± 0.06 | N/A |
| Data sourced from Sleeman, K., et al. (2010).[9] Values are means ± standard deviations. |
Table 2: Antiviral Activity of Favipiravir and Ribavirin against Other RNA Viruses
| Virus | Drug | IC50 (µg/ml) | IC90 (µg/ml) |
| CCHFV strain Afg09-2990 | Ribavirin | 2.8 | 4.7 |
| T-705 | 0.6 | 1.2 | |
| Astrovirus VA1 | Ribavirin | 154 µM | N/A |
| Favipiravir | 246 µM | N/A | |
| Human Astrovirus 4 | Ribavirin | 268 µM | N/A |
| Favipiravir | >1000 µM | N/A | |
| CCHFV data sourced from Gowen, B. B., et al. (2010).[10] Astrovirus data sourced from Janowski, A. B., et al. (2020).[11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the cross-resistance studies of T-705.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are prepared in 6-well plates.
-
Virus Infection: Cells are infected with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 15-45 plaques per well).
-
Drug Treatment: After a 1-hour virus adsorption period, the viral inoculum is removed, and the cells are overlaid with medium (e.g., agar or methylcellulose) containing serial dilutions of the antiviral drug.
-
Incubation: Plates are incubated at the optimal temperature for viral replication (e.g., 37°C with 5% CO2) until plaques are visible.
-
Plaque Visualization: The cell monolayer is stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.[9]
Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This method is used to quantify the amount of viral RNA in cell culture supernatants or infected cells to assess the inhibitory effect of an antiviral drug.
-
Cell Infection and Drug Treatment: Cells are infected with the virus in the presence of varying concentrations of the antiviral drug.
-
RNA Extraction: At a predetermined time post-infection (e.g., 72 hours), total RNA is extracted from the cells or the culture supernatant using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and probes specific to a viral gene.
-
Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. The drug concentration that reduces the viral RNA level by 50% (EC50) is then calculated.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Favipiravir (T-705).
Caption: Workflow for determining antiviral susceptibility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Favipiravir: the hidden threat of mutagenic action - Zhirnov - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Antiviral activity of ribavirin and favipiravir against human astroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of T-705 (Favipiravir) in Combination with Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of drug-resistant viral strains necessitates the exploration of combination therapies to enhance antiviral efficacy. This guide provides a comparative analysis of the synergistic effects of T-705 (Favipiravir), a broad-spectrum antiviral agent, when used in combination with other antiviral drugs, particularly neuraminidase inhibitors. While the intracellular active form of T-705 is its phosphoribosylated metabolite, T-705RTP, and the monophosphate form is T-705RMP, current research has primarily focused on the effects of the parent drug, T-705. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects: T-705 and Oseltamivir
In vitro studies have demonstrated a synergistic interaction between T-705 (Favipiravir) and the neuraminidase inhibitor oseltamivir against influenza A viruses. The following table summarizes the quantitative data from a virus yield reduction assay conducted in Madin-Darby canine kidney (MDCK) cells infected with an oseltamivir-sensitive pandemic influenza A (H1N1) virus. Synergy was determined using the MacSynergy™ II program, where a synergy volume of greater than 25 µM²% is considered synergistic.
| Combination Agents | Virus Strain | Cell Line | Assay Method | Synergy Volume (µM²%) | Outcome |
| T-705 (Favipiravir) + Oseltamivir | A/California/07/2009 (H1N1) | MDCK | Virus Yield Reduction | 11.6 to 12.8 | Synergistic Interaction[1] |
Note: The synergistic effect was observed over a concentration range of 0.32-10 µM for favipiravir and 0.0032-1 µM for oseltamivir.[1]
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment that demonstrates the synergistic effects of T-705 and oseltamivir.
In Vitro Virus Yield Reduction Assay
Objective: To determine the synergistic antiviral activity of T-705 and oseltamivir against influenza A virus in cell culture.
1. Cell and Virus Preparation:
- Cell Line: Madin-Darby canine kidney (MDCK) cells are grown to confluency in 96-well microplates.
- Virus: Influenza A/California/07/2009 (H1N1) virus is used for infection.
2. Drug Preparation and Combination Matrix:
- Serial dilutions of T-705 (Favipiravir) and oseltamivir carboxylate (the active form of oseltamivir) are prepared.
- A checkerboard matrix of drug combinations is created by mixing the serial dilutions of both drugs.
3. Infection and Treatment:
- Confluent MDCK cell monolayers are infected with the influenza virus at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, the virus inoculum is removed.
- The cell monolayers are then treated with the medium containing the different concentrations of individual drugs and their combinations.
4. Incubation and Sample Collection:
- The treated plates are incubated at 37°C in a 5% CO₂ incubator for a defined period (e.g., 72 hours) to allow for viral replication.
- After incubation, the cell culture supernatants are collected.
5. Quantification of Viral Yield:
- The amount of infectious virus in the collected supernatants is quantified using a standard plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay.
6. Data Analysis:
- The reduction in viral yield for each drug concentration and combination is calculated compared to untreated controls.
- The data is analyzed using a synergy analysis program, such as MacSynergy™ II, to determine the nature of the interaction (synergistic, additive, or antagonistic) and to calculate the synergy volume.[1]
Visualizing Mechanisms and Workflows
Signaling Pathway of T-705 (Favipiravir) and Neuraminidase Inhibitors
Caption: Mechanisms of action of T-705 and neuraminidase inhibitors leading to a synergistic antiviral effect.
Experimental Workflow for In Vitro Synergy Testing
Caption: A typical experimental workflow for assessing the in vitro synergistic effects of antiviral agents.
Conclusion
The available preclinical data strongly suggest that the combination of T-705 (Favipiravir) with neuraminidase inhibitors like oseltamivir results in a synergistic inhibition of influenza virus replication. This enhanced efficacy, achieved by targeting two distinct stages of the viral life cycle—RNA replication and virion release—highlights the potential of this combination therapy as a valuable strategy to combat influenza infections, particularly in the context of antiviral resistance. It is important to note that while these studies provide compelling evidence for the synergy of the parent drug T-705, further research is warranted to specifically elucidate the synergistic contributions of its intracellular metabolite, this compound. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of T-705RMP
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
T-705, also known as Favipiravir, is a potent antiviral agent that undergoes intracellular phosphoribosylation to form its active metabolite, T-705 ribofuranosyl 5'-monophosphate (T-705RMP), and subsequently T-705 ribofuranosyl 5'-triphosphate (T-705RTP). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of T-705, supported by experimental data, to inform researchers and professionals in the field of drug development.
Data Presentation: Quantitative Efficacy of T-705
The antiviral activity of T-705 has been demonstrated against a wide range of RNA viruses. The following tables summarize the quantitative data from various studies, highlighting its efficacy in both cell-based assays and animal models.
Table 1: In Vitro Antiviral Activity of T-705 Against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 0.013 - 0.48 µg/mL | >1,000 µg/mL | >2,000 | [1][2] |
| Influenza B viruses | MDCK | Plaque Reduction | 0.039 - 0.089 µg/mL | >1,000 µg/mL | >11,235 | [1] |
| Influenza C viruses | MDCK | Plaque Reduction | 0.030 - 0.057 µg/mL | >1,000 µg/mL | >17,543 | [1] |
| Avian Influenza (H5N1) | MDCK | Virus Yield Reduction | 1.3 - 7.7 µM | Not Specified | Not Specified | [3] |
| Oseltamivir-Resistant H5N1 | MDCK | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 2009 A(H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 µM | Not Specified | Not Specified | [5] |
Table 2: In Vivo Efficacy of T-705 in Influenza Virus-Infected Mouse Models
| Virus Strain | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| Influenza A/PR/8/34 (H1N1) | BALB/c | 100 mg/kg/day (orally, q.i.d. for 5 days) | Significantly reduced mortality and lung virus yields. | [1][2] |
| Avian Influenza A (H5N1) | BALB/c | 30-300 mg/kg/day (orally, once or twice daily for 5 days) | Significantly prevented death, even with delayed treatment initiation (up to 96h post-infection). | [3] |
| Oseltamivir-Resistant H5N1 | BALB/c | 30, 100, or 300 mg/kg/day (orally, twice daily for 8 days) | Dose-dependent increase in survival against oseltamivir-resistant strains. | [4] |
| Influenza B/Brisbane/60/2008 | BALB scid (immunocompromised) | 10, 50, or 250 mg/kg/day (orally, twice daily for 5 or 10 days) | Dose-dependent protection, with higher doses and longer duration being more effective in clearing the virus. | [6] |
| Oseltamivir-Resistant Influenza B | C57BL/6 | 50, 150, or 300 mg/kg/day (orally, twice daily for 5 days) | Dose-dependent protection against lethal infection with oseltamivir-resistant influenza B virus. | [7] |
Mechanism of Action: Inhibition of Viral RNA Polymerase
T-705 is a prodrug that is converted intracellularly into its active form, T-705RTP. T-705RTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses.[8][9][10] The anti-influenza activity of T-705 is attenuated by the addition of purines and their nucleosides, indicating that T-705RTP is recognized as a purine nucleotide analog by the viral polymerase.[8] Unlike ribavirin, this compound exhibits significantly weaker inhibition of cellular inosine monophosphate dehydrogenase (IMPDH), suggesting a higher selectivity for the viral target and lower potential for host cell cytotoxicity.[8][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Assays
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.
-
Virus Inoculation: The growth medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A serial dilution of the virus is added to the cells and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: After incubation, the virus inoculum is removed, and an overlay medium (e.g., containing agarose or Avicel) with serial dilutions of T-705 is added to the wells.
-
Incubation and Staining: The plates are incubated for 2-3 days at 37°C until visible plaques are formed. The cells are then fixed with formalin and stained with a crystal violet solution.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.[12]
2. Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Infection: Confluent cell monolayers in 24- or 48-well plates are infected with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of T-705.
-
Incubation: The plates are incubated for 24-48 hours to allow for viral replication.
-
Sample Collection: The cell culture supernatant or cell lysate is harvested.
-
Virus Tittering: The amount of infectious virus in the collected samples is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay. The reduction in viral titer is then calculated relative to the untreated control.[13]
3. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells (CC50).
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Addition: Serial dilutions of T-705 are added to the wells.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution, and the absorbance is read at 570 nm. The CC50 is calculated based on the reduction in cell viability.[12]
In Vivo Animal Model
Influenza Virus Infection in Mice
This model is commonly used to evaluate the in vivo efficacy of anti-influenza drugs.
-
Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old, are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.
-
Drug Administration: T-705 is administered orally (e.g., via gavage) at various dosages and schedules, typically starting shortly after infection and continuing for 5 to 10 days. A control group receives a placebo (e.g., vehicle solution).
-
Monitoring and Endpoints: The mice are monitored daily for signs of illness, weight loss, and mortality for a period of 14-21 days. A subset of mice may be euthanized at specific time points to determine lung viral titers and assess lung pathology.
-
Data Analysis: Survival curves are analyzed using methods like the log-rank test. Differences in lung viral titers and body weight between treated and control groups are statistically evaluated.[1][3][4][6][7]
References
- 1. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Orally Administered T-705 on Lethal Avian Influenza A (H5N1) Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abidipharma.com [abidipharma.com]
- 8. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of action of T-705 as a unique delayed chain terminator on influenza viral polymerase transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
validation of T-705RMP's broad-spectrum activity across different viral families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the broad-spectrum antiviral activity of T-705RMP, the active phosphorylated form of Favipiravir (T-705). Favipiravir is a potent antiviral agent that has demonstrated significant efficacy against a wide range of RNA viruses. This document presents a comparative analysis of its performance, supported by experimental data, and details the methodologies used in these key experiments.
Mechanism of Action
T-705 is a prodrug that, once inside the cell, is converted to its active form, T-705 ribofuranosyl-5'-monophosphate (this compound), and subsequently to T-705 ribofuranosyl-5'-triphosphate (T-705RTP).[1] T-705RTP is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2][3] The mechanism of action is twofold: it acts as a competitive inhibitor of the viral polymerase and can also be incorporated into the nascent viral RNA strand, leading to lethal mutagenesis.[4][5] This dual action disrupts viral replication and production of infectious progeny. Unlike some other nucleoside analogs, T-705 does not significantly inhibit host cell DNA or RNA synthesis, suggesting a high selectivity for viral polymerases.[6]
References
- 1. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
T-705RMP: A Comparative Analysis of Specificity for Viral vs. Host RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of T-705 ribofuranosyl 5'-triphosphate (T-705RTP), the active metabolite of the antiviral agent Favipiravir (T-705), on viral RNA-dependent RNA polymerase (RdRp) versus host cell RNA polymerases. The data presented herein demonstrates the high specificity of T-705RTP for the viral enzymatic machinery, a key factor in its favorable safety profile.
Executive Summary
T-705 is a prodrug that undergoes intracellular conversion to its active form, T-705RTP.[1][2] This active metabolite functions as a purine nucleotide analog, effectively inhibiting viral RdRp.[1][3] The primary mechanism of action involves the competitive incorporation of T-705RTP in place of ATP and GTP, leading to either chain termination of the nascent viral RNA or lethal mutagenesis.[1][4] Crucially, T-705RTP exhibits a marked selectivity for viral RdRp with minimal inhibition of host DNA and RNA synthesis, highlighting its specific antiviral activity.[5][6][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data on the inhibitory activity of T-705RTP and its monophosphate form (T-705RMP) against viral and host enzymes.
| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 | Mechanism of Inhibition | Reference |
| Influenza Virus RNA Polymerase | T-705RTP | Ki = 1.52 μM | Competitive with GTP | [6] |
| Cellular Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | This compound | ~150-fold weaker than ribavirin monophosphate | - | [5][7] |
| Host DNA Polymerase | T-705RTP | No significant inhibition | - | [5][7] |
| Host RNA Polymerase | T-705RTP | No significant inhibition | - | [5][7] |
Experimental Protocols
The specificity of T-705RTP has been determined through a series of rigorous in vitro assays. The key experimental methodologies are detailed below.
Enzyme Kinetics Analysis (Lineweaver-Burk Plot)
This method was employed to elucidate the mechanism of inhibition of influenza virus RdRp by T-705RTP.
-
Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive) of viral RNA polymerase by T-705RTP with respect to natural nucleoside triphosphates (ATP, GTP, CTP, and UTP).
-
Methodology:
-
Influenza virus RNA polymerase is purified.
-
RNA polymerase activity is measured in the presence of a fixed concentration of T-705RTP and varying concentrations of one of the four natural nucleoside triphosphates (NTPs). One of the NTPs is radiolabeled to monitor incorporation.
-
The reaction velocity (rate of NTP incorporation) is plotted against the substrate (NTP) concentration in a double reciprocal plot (Lineweaver-Burk plot).
-
The pattern of the resulting lines in the presence and absence of the inhibitor reveals the mechanism of inhibition. For example, intersecting lines on the y-axis are indicative of competitive inhibition.[1][3]
-
-
Results: Enzyme kinetic analysis demonstrated that T-705RTP competitively inhibited the incorporation of ATP and GTP, suggesting it is recognized as a purine analog by the viral polymerase.[1][3]
Primer Extension Analysis
This assay was used to demonstrate the incorporation of this compound into the nascent viral RNA strand and its effect on subsequent chain elongation.
-
Objective: To determine if T-705RTP is incorporated into the growing viral RNA chain and whether this incorporation leads to chain termination.
-
Methodology:
-
A radiolabeled RNA primer is annealed to a viral RNA template.
-
The primer-template complex is incubated with influenza virus RdRp, all four natural NTPs, and varying concentrations of T-705RTP.
-
The reaction products are separated by size using polyacrylamide gel electrophoresis.
-
The size of the resulting RNA products indicates whether the polymerase was able to extend the primer and if chain termination occurred at specific points.[1]
-
-
Results: This analysis showed that a single molecule of T-705RTP was incorporated into the nascent RNA strand, which then inhibited the subsequent incorporation of nucleotides, effectively causing chain termination.[1]
Cellular DNA and RNA Synthesis Assays
These experiments were conducted to assess the off-target effects of T-705 on host cell nucleic acid synthesis.
-
Objective: To determine if T-705 inhibits the synthesis of cellular DNA and RNA in host cells.
-
Methodology:
-
Madin-Darby canine kidney (MDCK) cells are treated with T-705.
-
Radiolabeled precursors for DNA (e.g., [³H]thymidine) and RNA (e.g., [³H]uridine) are added to the cell culture.
-
The amount of radiolabel incorporated into the cellular DNA and RNA is measured.
-
A reduction in the incorporation of the radiolabeled precursors in the presence of the drug would indicate inhibition of host DNA or RNA synthesis.
-
-
Results: Unlike ribavirin, T-705 did not have an influence on cellular DNA or RNA synthesis, indicating its high specificity for the viral polymerase.[5][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of T-705 and the experimental workflow for assessing its specificity.
Caption: Mechanism of action of T-705 (Favipiravir).
Caption: Experimental workflow for assessing T-705RTP specificity.
References
- 1. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir (T-705) and its Active Metabolite, T-705RMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of the antiviral prodrug favipiravir (T-705) and its intracellular active form, favipiravir ribofuranosyl monophosphate (T-705RMP), which is further phosphorylated to the active triphosphate T-705RTP. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the metabolic activation and mechanism of action.
Executive Summary
Favipiravir (T-705) is a broad-spectrum antiviral agent that, as a prodrug, requires intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705RTP), to exert its antiviral effect.[1][2] The initial and rate-limiting step in this activation is the conversion to T-705 ribofuranosyl-5'-monophosphate (this compound). The active metabolite, T-705RTP, functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), ultimately leading to the termination of viral replication.[3][4] This guide delves into the distinct pharmacokinetic profiles of the parent drug and its intracellular metabolites and the corresponding pharmacodynamic activities.
Data Presentation
Table 1: Pharmacokinetic Parameters of Favipiravir (T-705) in Humans
| Parameter | Value | Reference |
| Bioavailability | ~97.6% | [5] |
| Cmax (1600 mg BID, Day 1) | 51.5 µg/mL | [5] |
| Cmax (600 mg BID) | 64.69 µg/mL (Day 6) | [6] |
| Tmax | 1.5 hours | [6] |
| Elimination Half-life (t½) | 2 - 5.5 hours | [5] |
| Volume of Distribution (Vd) | 15 - 20 L | [5] |
| Protein Binding | ~54% | [5] |
| Metabolism | Primarily by aldehyde oxidase and xanthine oxidase to inactive T-705M1. Intracellularly to active T-705RTP. | [5] |
| Excretion | Primarily as metabolites in urine. | [5] |
Table 2: Intracellular Pharmacokinetics of Favipiravir Metabolites in MDCK Cells
| Parameter | Value | Reference |
| T-705RTP Accumulation (1 µM extracellular T-705, 24h) | ~3 pmol/10⁶ cells | [7][8] |
| T-705RTP Accumulation (1000 µM extracellular T-705, 24h) | ~320 pmol/10⁶ cells | [7][8] |
| Time to Maximum T-705RTP Concentration | ~9 hours | [7][8] |
| Intracellular Half-life of T-705RTP | 5.6 ± 0.6 hours | [7][8] |
Table 3: Comparative Pharmacodynamics of Favipiravir and its Metabolites against Influenza Virus
| Compound | Parameter | Value | Reference |
| Favipiravir (T-705) | EC₅₀ (Influenza A/H1N1) | 0.19 - 5.03 µM | [2] |
| EC₅₀ (Influenza A/H3N2) | 0.45 - 5.99 µM | [2] | |
| EC₅₀ (Influenza B) | 0.57 - 5.3 µM | [2] | |
| CC₅₀ (MDCK cells) | > 2000 µg/mL (>12,730 µM) | [4] | |
| This compound | Inhibition of RdRp | No significant inhibition at 100 µM | [9] |
| T-705RTP | IC₅₀ (Influenza RdRp) | 0.341 - 0.360 µM | [3][4] |
| Ki (vs. GTP) | 1.52 - 1.56 µM | [3][9] | |
| Ki (vs. ATP) | 7.72 µM | [3] |
Experimental Protocols
Determination of Favipiravir and its Metabolites by HPLC-MS/MS
A common method for the quantification of favipiravir in human plasma involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10][11]
Sample Preparation:
-
Plasma samples are deproteinized, typically by protein precipitation using an organic solvent such as acetonitrile or methanol.[10][11]
-
An internal standard, such as a stable isotope-labeled favipiravir (e.g., ¹³C,¹⁵N-favipiravir), is added to the plasma sample before precipitation to ensure accurate quantification.[10]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC Column: A reverse-phase column, such as a C18 column, is typically used for separation.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1-0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[10][12]
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for favipiravir and its internal standard.[12]
Influenza Virus Plaque Reduction Assay
The antiviral activity of favipiravir is often determined using a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.[1][13][14]
-
Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates to form a confluent monolayer.[1][15]
-
Virus Infection: The cell monolayers are infected with a specific dilution of influenza virus calculated to produce a countable number of plaques (typically 50-100 plaque-forming units per well).[1][13] The virus is allowed to adsorb to the cells for 1 hour at 37°C.[1]
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of favipiravir is added to each well.[14][15] A no-drug control is included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours, allowing for the formation of viral plaques.[14]
-
Plaque Visualization and Quantification: The overlay is removed, and the cells are fixed with a solution like 10% buffered formalin. The cell monolayer is then stained with a 0.1% crystal violet solution, which stains the living cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.[1]
-
EC₅₀ Determination: The number of plaques in each well is counted. The 50% effective concentration (EC₅₀) is calculated as the concentration of favipiravir that reduces the number of plaques by 50% compared to the virus control.[1][16]
Mandatory Visualization
Caption: Intracellular activation of favipiravir and its mechanism of action.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Favipiravir in Human Blood Plasma by HPLC-MS/MS | Komarov | Drug development & registration [pharmjournal.ru]
- 12. pharmjournal.ru [pharmjournal.ru]
- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Influenza virus plaque assay [protocols.io]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of T-705RMP: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of T-705RMP (Favipiravir Ribonucleoside Monophosphate)
For researchers, scientists, and drug development professionals handling this compound, the active metabolite of the antiviral agent favipiravir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific, publicly available disposal protocols for this compound are not detailed, a comprehensive approach based on established guidelines for hazardous chemical waste management provides a robust framework for its safe disposition.[4][5][6] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) office is a mandatory first step.
General Disposal Protocol for this compound Waste
This protocol outlines a general, step-by-step procedure for the disposal of this compound and materials contaminated with it. This guidance is based on standard practices for managing chemical waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE), should be presumed to be hazardous chemical waste.[4][6]
-
Segregate at the Source: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or radioactive waste, unless explicitly instructed to do so by your institution's EHS department.[4][7] Incompatible wastes must be kept separate to prevent dangerous reactions.[6][8]
Step 2: Containerization
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.[6] The original container of the main component of the waste can often be used.[6] Avoid using food-grade containers.[6]
-
Liquid Waste: For liquid waste, ensure the container is designed for liquids and leave at least 10% of headspace to allow for vapor expansion.[9]
-
Solid Waste: For solid waste, such as contaminated gloves and wipes, use a designated, clearly labeled container. Chemically contaminated sharps must be placed in a puncture-proof container.[4][7]
Step 3: Labeling
-
Properly Label Containers: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (Favipiravir Ribonucleoside Monophosphate) Waste."[4][8]
-
List all Components: The label must accurately list all chemical constituents of the waste, including solvents and their approximate concentrations.[8]
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste is generated.[6][8]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[8]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6]
Step 5: Disposal and Pickup
-
Contact EHS for Pickup: Once the container is nearly full (e.g., 75-80% capacity), or as per your institution's guidelines, arrange for waste pickup through your EHS office.[6]
-
Do Not Dispose Down the Drain: Do not dispose of this compound waste down the sink or in the regular trash.[4][10]
Chemical Waste Profile for this compound
The following table summarizes key information for the safe handling and disposal of this compound waste, based on general principles for similar chemical compounds.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | [4][6] |
| Primary Hazards | Potential for reproductive toxicity (based on parent compound data). Irritating to eyes, skin, and respiratory system. | [11] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [10] |
| Recommended PPE | Safety glasses or goggles, lab coat, nitrile gloves. | [10] |
| Container Type | Chemically resistant, leak-proof container with a screw-top cap (e.g., HDPE or glass). | [4][6] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) within the lab. | [6][8] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for approved hazardous waste disposal. | [6][10] |
This compound Waste Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated in a laboratory setting when working with this compound.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "T-705 (favipiravir) and related compounds: Novelbroad-spectrum inhibit" by Y. Furuta, K. Takahashi et al. [digitalcommons.usu.edu]
- 4. nswai.org [nswai.org]
- 5. cdphe.colorado.gov [cdphe.colorado.gov]
- 6. purdue.edu [purdue.edu]
- 7. youtube.com [youtube.com]
- 8. rwu.edu [rwu.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. fishersci.com [fishersci.com]
- 11. louisville.edu [louisville.edu]
Essential Safety and Logistical Information for Handling T-705RMP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of T-705RMP (Favipiravir monophosphate). The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel.
I. Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Must conform to EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eye Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Body Protection | Laboratory coat | Standard laboratory coat. |
| Impervious clothing | Fire/flame resistant and impervious clothing should be worn.[1][2] | |
| Respiratory Protection | Full-face respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[1] |
II. Health Hazard Information
While there are no established occupational exposure limits for Favipiravir, it is classified with the following hazards.
| Hazard Category | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[3][4] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[3][4] |
III. Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the stability of this compound and ensuring personnel safety.
| Procedure | Description |
| Handling | Handle in a well-ventilated place, preferably in a chemical fume hood.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2] Avoid contact with skin and eyes.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from foodstuff containers and incompatible materials.[1] |
IV. Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Emergency | Procedure |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[2] |
| Inhalation | Move the victim into fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Ingestion | Rinse mouth with water.[2] Do not induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2] |
| Spill | Evacuate personnel to a safe area.[2] Wear appropriate PPE.[2] Avoid dust formation.[2] Prevent further leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2] Collect with spark-proof tools and place in a suitable, closed container for disposal.[2] |
V. Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect and arrange for disposal by a licensed hazardous waste disposal company. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a suitable, closed, and labeled container for hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent, then dispose of as regular waste, unless otherwise directed by local regulations. |
VI. Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
